tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSVACAXEJGOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672086 | |
| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188477-11-3 | |
| Record name | tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis.
Chemical Properties and Identification
This compound is a halogenated pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the methylamine substituent. This structure makes it a valuable building block for introducing the 5-bromo-2-methylaminopyridine moiety in the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1] |
| CAS Number | 1188477-11-3[1] |
| Molecular Formula | C₁₁H₁₅BrN₂O₂[1] |
| Synonyms | (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester, 2-(Boc-aminomethyl)-5-bromopyridine[1] |
Table 2: Physicochemical Properties (Computed)
| Property | Value | Source |
| Molecular Weight | 287.15 g/mol | PubChem[1] |
| Exact Mass | 286.03169 Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Note: The data in Table 2 are computationally derived and have not been experimentally verified.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 5-bromopyridine-2-carbonitrile. The overall synthetic pathway involves the reduction of the nitrile to a primary amine, followed by the protection of the amine with a Boc group.
Caption: Synthetic workflow for this compound.
Step 1: Reduction of 5-Bromopyridine-2-carbonitrile
The first step is the reduction of the nitrile group of 5-bromopyridine-2-carbonitrile to form (5-bromopyridin-2-yl)methanamine. A common method for this transformation is catalytic hydrogenation or reduction with a metal hydride. A nickel boride catalyzed reduction is a mild and effective option.[2]
Experimental Protocol: Nitrile Reduction
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromopyridine-2-carbonitrile (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add nickel(II) chloride (0.2 eq) to the solution.
-
Reducing Agent: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise. The reaction is exothermic and will generate gas.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction with water. Filter the mixture to remove the nickel boride catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-bromopyridin-2-yl)methanamine, which can often be used in the next step without further purification.
Step 2: Boc Protection of (5-Bromopyridin-2-yl)methanamine
The second step involves the protection of the primary amine of (5-bromopyridin-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.
Experimental Protocol: Boc Protection
-
Reaction Setup: Dissolve the crude (5-bromopyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water.
-
Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate, to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for several hours until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Data (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H6 | ~8.5 | d | 1H |
| Pyridine-H4 | ~7.8 | dd | 1H |
| Pyridine-H3 | ~7.2 | d | 1H |
| NH | ~5.9 | br s | 1H |
| CH₂ | ~4.4 | d | 2H |
| C(CH₃)₃ | ~1.45 | s | 9H |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | ||
| C=O | ~156 | ||
| Pyridine-C2 | ~158 | ||
| Pyridine-C6 | ~150 | ||
| Pyridine-C4 | ~140 | ||
| Pyridine-C5 | ~120 | ||
| Pyridine-C3 | ~122 | ||
| C(CH₃)₃ | ~80 | ||
| CH₂ | ~46 | ||
| C(CH₃)₃ | ~28 |
Note: These are predicted values and should be confirmed by experimental data.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The bromine atom on the pyridine ring provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.
References
A Technical Guide to tert-Butyl N-[(5-bromopyridin-2-yl)methyl]carbamate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a representative experimental protocol for its synthesis, and its applications in the development of complex therapeutic agents. This guide is intended to serve as a critical resource for researchers engaged in synthetic chemistry and drug development.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate .[1] It is also commonly referred to by other names such as (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester and 2-(Boc-aminomethyl)-5-bromopyridine.[1] This compound is frequently utilized as a stable, protected amine for further chemical modifications.
Physicochemical Data
The key quantitative properties of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate are summarized in the table below, with data primarily sourced from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ |
| Molecular Weight | 287.15 g/mol |
| Exact Mass | 286.03169 Da |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| CAS Number | 1188477-11-3 |
Synthesis and Experimental Protocol
The synthesis of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate is typically achieved through the N-tert-butoxycarbonylation (Boc protection) of the corresponding primary amine, (5-bromopyridin-2-yl)methanamine. This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.
General Synthesis Workflow
The diagram below illustrates the general synthetic pathway for the preparation of tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate.
Detailed Experimental Protocol
This protocol is a representative method for the N-Boc protection of a primary amine and can be adapted for the synthesis of the title compound.
Materials:
-
(5-bromopyridin-2-yl)methanamine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (Et₃N) (optional, 1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve (5-bromopyridin-2-yl)methanamine in anhydrous THF or DCM.
-
If using, add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate.
Applications in Drug Discovery and Development
Tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate is a valuable intermediate in the synthesis of more complex molecules for drug discovery.[2] The Boc-protected amine provides a stable handle for further chemical transformations, while the bromo-substituted pyridine ring is a versatile functional group for cross-coupling reactions.
Logical Relationship in Drug Intermediate Synthesis
The following diagram illustrates the role of this compound as a versatile building block, highlighting its key reactive sites for further elaboration into potential drug candidates.
The primary amine can be deprotected under acidic conditions to participate in amide bond formations, reductive aminations, or other nucleophilic reactions. The bromine atom on the pyridine ring is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These transformations are fundamental in the construction of novel scaffolds for targeted therapies.
Conclusion
Tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate is a strategically important molecule for the synthesis of novel compounds in the pharmaceutical industry. Its well-defined structure and the differential reactivity of its functional groups make it an ideal starting material for the construction of diverse molecular architectures. This guide provides the essential technical information for its synthesis and application, empowering researchers to leverage its full potential in their drug discovery endeavors.
References
In-Depth Technical Guide: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
CAS Number: 1188477-11-3
Abstract
This technical guide provides a comprehensive overview of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key building block in contemporary drug discovery and development. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and discusses its significant application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a consolidated resource of technical data and methodologies.
Introduction
This compound is a pyridinylmethylcarbamate derivative that has gained prominence as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates a bromo-substituted pyridine ring, a common scaffold in medicinal chemistry, and a Boc-protected amine, which allows for facile deprotection and subsequent elaboration. This unique combination of functional groups makes it an attractive component for the construction of bifunctional molecules, most notably as a linker element in the design of PROTACs.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. These data have been aggregated from various chemical databases and supplier specifications.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1188477-11-3 |
| IUPAC Name | tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1] |
| Molecular Formula | C₁₁H₁₅BrN₂O₂[1] |
| Molecular Weight | 287.15 g/mol [1] |
| InChI Key | VZSVACAXEJGOMW-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br[1] |
| Synonyms | (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester, 2-(Boc-aminomethyl)-5-bromopyridine[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | Commercial Suppliers |
| XLogP3 | 2.1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 4 | Computed |
| Exact Mass | 286.03169 Da | Computed |
| Monoisotopic Mass | 286.03169 Da | Computed |
Synthesis and Experimental Protocols
Synthesis Workflow
Experimental Protocol: Synthesis of (5-Bromopyridin-2-yl)methanamine (Precursor)
Materials:
-
5-Bromo-2-cyanopyridine
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous diethyl ether or ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure (Conceptual):
-
In a dry round-bottom flask under an inert atmosphere, a solution of 5-bromo-2-cyanopyridine in an appropriate anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or ethanol for catalytic hydrogenation) is prepared.
-
The reducing agent (e.g., LiAlH₄ is added portion-wise at 0 °C, or a catalytic amount of Raney Nickel is added) is introduced to the solution.
-
If using catalytic hydrogenation, the flask is evacuated and filled with hydrogen gas, and the reaction is stirred vigorously. If using LiAlH₄, the reaction is typically stirred at room temperature or gently refluxed until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched (e.g., by the sequential addition of water and NaOH solution for the LiAlH₄ reaction).
-
The crude product is extracted into an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-bromopyridin-2-yl)methanamine.
Experimental Protocol: Boc Protection
Materials:
-
(5-Bromopyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of (5-bromopyridin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added triethylamine (1.2 eq).
-
The solution is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with the progress of the reaction monitored by TLC.
-
Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.
Spectroscopic and Analytical Data (Representative)
While specific, published spectra for this exact compound are scarce, the following table provides expected and analogous data based on similar structures and general principles of spectroscopy.
Table 3: Spectroscopic and Analytical Data
| Data Type | Description |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~8.5 (s, 1H, pyridinyl-H), ~7.8 (d, 1H, pyridinyl-H), ~7.2 (d, 1H, pyridinyl-H), ~5.5 (br s, 1H, NH), ~4.4 (d, 2H, CH₂), ~1.5 (s, 9H, C(CH₃)₃). Note: These are estimations based on the non-brominated analogue. |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~158 (C=O), ~156 (pyridinyl-C), ~150 (pyridinyl-C), ~140 (pyridinyl-C), ~122 (pyridinyl-C), ~120 (pyridinyl-C), ~80 (C(CH₃)₃), ~45 (CH₂), ~28 (C(CH₃)₃). Note: These are estimations based on the non-brominated analogue. |
| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 287.0/289.0 (due to bromine isotopes). |
| HPLC | A reverse-phase HPLC method would be suitable for purity analysis, likely using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid. |
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery is as a linker or building block in the synthesis of PROTACs.
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The title compound serves as a versatile precursor for the linker component. The Boc-protected amine provides a latent nucleophile that, after deprotection, can be readily coupled to other molecular fragments. The bromo-substituted pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker to either the target protein ligand or the E3 ligase ligand.
PROTAC Mechanism of Action
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Table 4: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Table 5: Precautionary Statements
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of PROTACs. Its straightforward, albeit not publicly detailed, synthesis and the reactivity of its functional groups make it a key component for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and developers in the pharmaceutical sciences.
References
A Comprehensive Technical Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
This technical guide provides an in-depth overview of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Compound Profile and Physicochemical Properties
This compound is a BOC-protected amine derivative of 5-bromo-2-(aminomethyl)pyridine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step organic syntheses, preventing the secondary amine from undergoing unintended reactions while other parts of the molecule are being modified.
Quantitative Data Summary
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 287.15 g/mol | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |
| CAS Number | 1188477-11-3 | [1] |
| Exact Mass | 286.03169 Da | [1] |
| LogP (calculated) | 3.26 | [2] |
| Polar Surface Area | 51.22 Ų | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the N-Boc protection of the corresponding primary amine, (5-Bromopyridin-2-yl)methanamine. This reaction is a standard procedure in organic synthesis.
Experimental Protocol: N-Boc Protection of (5-Bromopyridin-2-yl)methanamine
This protocol is a representative procedure based on established methods for the N-tert-butoxycarbonylation of amines.
Materials:
-
(5-Bromopyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve (5-Bromopyridin-2-yl)methanamine (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
To the cooled, stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure this compound.
Role in Synthetic Chemistry and Drug Discovery
This compound is not typically investigated for its own biological activity. Instead, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the introduction of diverse substituents. The Boc-protected aminomethyl group can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.
While there are no specific signaling pathways directly associated with this compound, its utility as an intermediate suggests its role in the synthesis of molecules that may target a wide range of biological pathways. For instance, similar bromopyridine derivatives are used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.
Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Diagram 2: Logical Relationship in Drug Discovery
This diagram illustrates the logical role of this compound as a synthetic intermediate in a drug discovery program.
Caption: Role as an intermediate in the synthesis of lead compounds.
References
In-Depth Technical Guide: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in the development of novel therapeutics.
Core Compound Structure and Properties
This compound is a carbamate-protected amine derivative of 5-bromopyridine. The presence of a bromine atom on the pyridine ring and a Boc-protected aminomethyl group makes it a versatile building block for introducing the 5-bromopyridin-2-ylmethyl moiety into larger molecules. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.
The key structural features include a pyridine ring, a bromine atom at the 5-position, and a methylene group at the 2-position linked to a tert-butoxycarbonyl (Boc) protected amine.
Chemical Identifiers and Properties:
-
IUPAC Name: tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate.[1]
-
Synonyms: 2-(Boc-aminomethyl)-5-bromopyridine, (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester.[1]
-
CAS Number: 1188477-11-3.[1]
-
Molecular Formula: C₁₁H₁₅BrN₂O₂.[1]
-
Molecular Weight: 287.15 g/mol .[1]
-
Canonical SMILES: CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br.[1]
Synthesis and Manufacturing
The most common and efficient synthesis of this compound is a two-step process commencing from 5-bromo-2-cyanopyridine. This pathway is favored due to the high selectivity and yields of each step.
-
Step 1: Reduction of the Nitrile. The nitrile group of 5-bromo-2-cyanopyridine is reduced to a primary amine, yielding the key intermediate (5-bromopyridin-2-yl)methanamine.[2] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable method.
-
Step 2: N-Boc Protection. The resulting (5-bromopyridin-2-yl)methanamine is then protected with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[3][4]
Data Presentation
The following table summarizes quantitative data for the recommended two-step synthesis protocol.
| Step | Starting Material | Product | Reagents | Typical Yield | Purity | Reference |
| 1 | 5-Bromo-2-cyanopyridine | (5-Bromopyridin-2-yl)methanamine | H₂, Pd/C, Ethanol | 85-95% | >95% (crude) | [2] |
| 2 | (5-Bromopyridin-2-yl)methanamine | This compound | (Boc)₂O, Triethylamine, Dichloromethane | 90-98% | >98% (after chromatography) | [3][5] |
Experimental Protocols
Step 1: Synthesis of (5-Bromopyridin-2-yl)methanamine
Methodology: Catalytic Hydrogenation
-
Preparation: To a solution of 5-bromo-2-cyanopyridine (1.0 eq) in ethanol (10 mL per gram of starting material) in a hydrogenation vessel, add Palladium on Carbon (10% Pd, 0.05 eq).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-6 hours).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield (5-bromopyridin-2-yl)methanamine as a crude oil, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
Methodology: N-Boc Protection
-
Preparation: Dissolve the crude (5-bromopyridin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM, 15 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer. Add triethylamine (Et₃N, 1.5 eq).[3]
-
Reaction: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight.[5]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting amine.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis from 5-bromo-2-cyanopyridine.
References
- 1. This compound | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-Cyanopyridine|97%|CAS 97483-77-7 [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. beilstein-journals.org [beilstein-journals.org]
An In-Depth Technical Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. This compound serves as a critical building block in medicinal chemistry, primarily as an intermediate in the synthesis of various pharmaceutical agents.
Core Physical and Chemical Properties
This compound is a solid compound at room temperature. Its stability and reactivity are largely dictated by the Boc-protected amine and the bromo-substituted pyridine ring. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 287.15 g/mol | PubChem[1] |
| Appearance | Solid | --- |
| Purity | Typically ≥97% | Sigma-Aldrich |
| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich |
| XLogP3 | 2.1 | PubChem[1] |
| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Synthesis and Purification
The synthesis of this compound typically involves the protection of the primary amine of (5-bromopyridin-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This reaction is commonly carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis
A representative synthetic protocol is as follows:
-
Reaction Setup: To a solution of (5-bromopyridin-2-yl)methanamine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), add a base (e.g., triethylamine or aqueous sodium hydroxide solution).
-
Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[2]
Analytical Characterization
The structure and purity of this compound are typically confirmed using standard analytical techniques.
1H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. A representative interpretation would show signals for the tert-butyl group (a singlet around 1.45 ppm), the methylene protons (a doublet), and the aromatic protons of the pyridine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of the compound. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
Role as a Synthetic Intermediate in Drug Discovery
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for selective reactions at other positions of the molecule, and the bromine atom on the pyridine ring can be readily functionalized through various cross-coupling reactions.
One notable application is in the synthesis of biaryl monobactam compounds that are investigated as potential treatments for bacterial infections. In this context, the bromine atom can be replaced by a boronic acid or ester, which then undergoes a Suzuki coupling reaction to form a new carbon-carbon bond.
While the direct biological activity of this compound is not extensively documented, its role as a precursor to potent antibacterial agents highlights its importance in drug development. The final biaryl monobactam products often target bacterial cell wall synthesis, a well-established pathway for antibacterial drugs.
References
Spectroscopic and Synthetic Overview of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the available spectroscopic data and synthetic methodologies for the compound tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) and a detailed, validated synthetic protocol for this particular molecule are not publicly available. This document, therefore, provides a summary of the known physical properties and presents spectroscopic data for closely related analogs to offer insights into the expected spectral characteristics. Additionally, a general synthetic approach is discussed based on established carbamate formation reactions.
Compound Identification
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate | PubChem[1] |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 287.15 g/mol | PubChem[1] |
| Exact Mass | 286.03169 Da | PubChem[1] |
| CAS Number | 1188477-11-3 | PubChem[1] |
Predicted and Analogous Spectroscopic Data
Due to the absence of published experimental spectra for this compound, this section presents data from analogous compounds to predict the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
Based on the structure, the following proton signals are anticipated. The chemical shifts are estimations based on standard functional groups and data from similar structures.
-
Pyridinyl Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would likely be the most downfield. The protons at positions 3 and 4 would be influenced by the bromo and the methylcarbamate substituents.
-
Methylene Protons (-CH₂-) : A singlet or a doublet (if coupled to the NH proton) typically in the range of δ 4.2-4.6 ppm.
-
Carbamate NH Proton : A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 5.0-6.0 ppm.
-
tert-Butyl Protons (-C(CH₃)₃) : A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.
¹H and ¹³C NMR Data for the Analogous Compound tert-butyl (pyridin-2-ylmethyl)carbamate
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 8.52 (s, 1H) | δ 157.65 |
| δ 7.65 (d, J = 8Hz, 1H) | δ 156.05 |
| δ 7.27 (d, J = 4Hz, 1H) | δ 148.95 |
| δ 7.17 (d, J = 4Hz, 1H) | δ 136.66 |
| δ 5.89 (bs, 1H) | δ 122.10 |
| δ 4.45 (s, 2H) | δ 121.56 |
| δ 1.46 (s, 9H) | δ 79.29 |
| δ 45.68 | |
| δ 28.34 |
Note: The presence of the bromine atom at the 5-position in the target molecule will induce shifts in the pyridinyl proton and carbon signals compared to this analog.
Mass Spectrometry (MS)
The exact mass of this compound is 286.03169 Da.[1] In mass spectrometry, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Mass Spectral Data:
-
[M+H]⁺: Expected around m/z 287 and 289.
-
Common Fragments: Loss of the tert-butyl group (-57 Da), loss of the Boc group (-101 Da), and fragments corresponding to the bromopyridinylmethyl cation.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
N-H Stretch: A moderate band around 3300-3500 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.
-
C-N Stretch: In the region of 1220-1350 cm⁻¹.
-
C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.
General Synthetic Approach and Experimental Considerations
A common method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
General Synthetic Protocol
-
Starting Material: The synthesis would likely start from (5-bromopyridin-2-yl)methanamine.
-
Reaction: The amine would be dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), would be added to scavenge the acid byproduct.
-
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) would be added to the reaction mixture, typically at room temperature.
-
Workup and Purification: The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the base and byproducts. The crude product would then be purified, most commonly by column chromatography on silica gel.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the characterization of a newly synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
References
Navigating the Spectroscopic Landscape of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Technical Overview
Chemical Structure
The molecular structure of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is presented below. The key structural features include a pyridine ring substituted with a bromine atom at the 5-position and a carbamate-protected aminomethyl group at the 2-position.
Figure 1. Chemical structure of this compound.
Predicted NMR Data: An Analysis of Structural Analogs
In the absence of direct experimental data for this compound, we can infer the expected ¹H and ¹³C NMR spectral characteristics by analyzing data from similar compounds. The following tables summarize the reported NMR data for tert-Butyl (pyridin-2-ylmethyl)carbamate, which lacks the bromine substituent. This comparison allows for an estimation of the chemical shifts and coupling patterns for the title compound.
Table 1: ¹H NMR Data of a Structural Analog
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| tert-Butyl (pyridin-2-ylmethyl)carbamate | CDCl₃ | 8.52 | s | - | 1H | Pyridine H6 |
| 7.65 | d | 8 | 1H | Pyridine H4 | ||
| 7.27 | d | 4 | 1H | Pyridine H3 | ||
| 7.17 | d | 4 | 1H | Pyridine H5 | ||
| 5.89 | bs | - | 1H | NH | ||
| 4.45 | s | - | 2H | CH₂ | ||
| 1.46 | s | - | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Data of a Structural Analog
| Compound | Solvent | Chemical Shift (δ, ppm) |
| tert-Butyl (pyridin-2-ylmethyl)carbamate | CDCl₃ | 157.65 |
| 156.05 | ||
| 148.95 | ||
| 136.66 | ||
| 122.10 | ||
| 121.56 | ||
| 79.29 | ||
| 45.68 | ||
| 28.34 |
Expected Spectral Modifications for the Target Compound
The introduction of a bromine atom at the 5-position of the pyridine ring in this compound is expected to induce notable changes in the NMR spectrum compared to its non-brominated analog.
-
¹H NMR: The proton at the 6-position (adjacent to the nitrogen) is expected to appear as a doublet due to coupling with the proton at the 4-position. The proton at the 4-position will likely appear as a doublet of doublets, coupling to the protons at the 3- and 6-positions. The proton at the 3-position is expected to be a doublet. The bromine atom's electron-withdrawing effect will likely cause a downfield shift for the adjacent protons.
-
¹³C NMR: The carbon atom directly bonded to the bromine (C5) will experience a significant upfield shift due to the heavy atom effect. The other carbon atoms in the pyridine ring will also show shifts influenced by the electronic effects of the bromine substituent.
Experimental Protocols: A General Approach to Synthesis
While a specific protocol with characterization for this compound was not found, a general synthetic route can be proposed based on standard organic chemistry reactions. The synthesis would likely involve the reaction of (5-bromopyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
General Synthetic Workflow:
Figure 2. A proposed synthetic workflow for the preparation of the title compound.
This generalized protocol would require optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time. Following the reaction, purification would typically be carried out using column chromatography. The identity and purity of the final product would then be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
This technical guide provides a foundational understanding of the expected NMR characteristics of this compound based on the analysis of a close structural analog. While the absence of direct experimental data necessitates this comparative approach, the provided information offers valuable guidance for researchers working with this compound. The synthesis and full spectroscopic characterization of this molecule would be a valuable contribution to the chemical literature, providing a definitive reference for the scientific community.
An In-depth Technical Guide on the Solubility Profile of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for researchers to determine its solubility in various solvents and conditions. Additionally, it presents predicted physicochemical properties that can inform solubility predictions and outlines essential safety and handling procedures. The included workflows and diagrams are designed to offer a clear and logical approach to solubility assessment for drug discovery and development applications.
Introduction
This compound is a chemical compound often utilized as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] Understanding the solubility of this compound is critical for its effective use in research and development, as solubility impacts reaction kinetics, purification, formulation, and bioavailability. This guide addresses the current information gap by providing robust methodologies for determining the solubility profile of this and similar compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | PubChem[2] |
| Molecular Weight | 287.15 g/mol | PubChem[2] |
| XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Topological Polar Surface Area | 51.2 Ų | PubChem[2] |
The XLogP3 value of 2.1 suggests that the compound is likely to have moderate lipophilicity, indicating that it may have limited solubility in aqueous solutions and higher solubility in organic solvents.[2]
Experimental Protocols for Solubility Determination
The following sections detail standardized protocols for determining both the kinetic and thermodynamic solubility of this compound.
General Considerations
-
Solvent Selection: A range of solvents should be tested to establish a comprehensive solubility profile. Recommended solvents include water, phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4), simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.
-
Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and recorded temperature, typically room temperature (25°C) or physiological temperature (37°C).
-
Quantification Method: A validated analytical method is required to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) are the preferred methods due to their sensitivity and specificity.[3][4] A calibration curve with known concentrations of the compound must be generated for accurate quantification.[3]
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.[5]
Objective: To determine the concentration at which the compound precipitates from a supersaturated solution created by diluting a DMSO stock.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffers (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or a UV-Vis plate reader
-
Filtration apparatus or centrifugation capability
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).[4]
-
Serial Dilution: Serially dilute the DMSO stock solution in the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add the selected aqueous buffer to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[5]
-
Incubation: Seal the plate and incubate with shaking for a defined period, typically 1-2 hours, at a controlled temperature.[5][6]
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6]
-
UV-Vis Spectroscopy: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the UV absorbance of the supernatant and determine the concentration using a pre-established calibration curve.[3]
-
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is crucial for lead optimization and formulation development.[7]
Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.
Materials:
-
Solid this compound
-
Selected solvents
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC-UV or LC-MS system
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4][7] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the decision-making process and workflow for determining the kinetic and thermodynamic solubility of a compound.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds suggest the following precautions should be taken.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8]
In case of exposure, follow standard first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water.
Seek medical attention if irritation or other symptoms persist.
Conclusion
This guide provides a framework for researchers to systematically determine the solubility profile of this compound. By following the detailed experimental protocols for kinetic and thermodynamic solubility, scientists can generate the necessary data to advance their research and development activities. The provided physicochemical properties offer a theoretical basis for solubility expectations, while the safety guidelines ensure the responsible handling of this compound. The generation of empirical solubility data is highly encouraged to contribute to the public knowledge base for this important chemical intermediate.
References
- 1. Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate | 463941-59-5 | Benchchem [benchchem.com]
- 2. This compound | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. aksci.com [aksci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safety and Handling of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS No. 1188477-11-3). The following sections detail the compound's properties, associated hazards, and recommended procedures for safe use in a laboratory setting.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1][2] |
| Molecular Weight | 287.15 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Purity | Typically available in high purity (e.g., 95-98%) | [5][6][7] |
| CAS Number | 1188477-11-3 | [1] |
| IUPAC Name | tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification and corresponding hazard statements are crucial for recognizing the potential risks associated with its handling.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound. The following protocols are based on standard laboratory safety practices and information from safety data sheets.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are minimum requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4][9]
-
Skin and Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[4][9]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5][8] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
3.2. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
-
Ensure adequate ventilation during use.[5]
3.3. Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Emergency Procedures
In the event of an exposure or spill, follow these emergency protocols immediately.
4.1. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
4.2. Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Ensure adequate ventilation.
-
Containment and Cleaning: Prevent further leakage or spillage if safe to do so.[5] For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material and place in a suitable disposal container.
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[5]
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be disposed of at an approved waste disposal plant.[5] Do not dispose of it in the sewer system.
Visualizations
6.1. Hazard and Precautionary Relationship Diagram
The following diagram illustrates the relationship between the identified hazards of this compound and the necessary precautionary measures.
Caption: Hazard and Precautionary Relationship Diagram.
6.2. Safe Handling Workflow
This diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General Safe Handling Workflow.
As of the latest information available, no specific biological signaling pathways involving this compound have been detailed in publicly accessible literature. This compound is primarily utilized as a building block in organic synthesis. Researchers should handle it with the care afforded to novel chemical entities with incompletely characterized biological activities.
References
- 1. This compound | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate | C11H15BrN2O2 | CID 23030321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 29921672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate | 334016-81-8 [sigmaaldrich.com]
- 7. tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
The Untapped Therapeutic Potential of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
While direct and extensive research on the biological activities of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate and its derivatives is not yet prevalent in publicly accessible literature, the constituent chemical moieties—the 5-bromopyridin-2-yl core and the tert-butyl carbamate group—are integral components of numerous pharmacologically active agents. This technical guide consolidates the existing research on structurally related compounds to forecast the potential therapeutic applications of this specific class of molecules. By examining the anticancer and antimicrobial properties of analogous pyridine and carbamate derivatives, we provide a foundational resource for future investigation into this promising, yet underexplored, chemical space. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential synthetic and mechanistic pathways to guide further research and development.
Introduction: Deconstructing the Core Scaffold
The molecule this compound presents a unique combination of a halogenated pyridine ring and a protected amine. The pyridine ring is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine substitution at the 5-position can significantly modulate the electronic properties of the ring, potentially enhancing binding affinities to biological targets and improving pharmacokinetic profiles. The tert-butyl carbamate (Boc) group is predominantly utilized as a protecting group for amines in organic synthesis.[1] However, the broader carbamate functional group is a recognized structural motif in a variety of approved drugs.[1]
Given the absence of direct studies on the title compound's derivatives, this guide will focus on the established biological activities of two key structural analogs:
-
5-Bromopyridine-containing compounds: To understand the potential contribution of this core heterocyclic system.
-
2-Aminomethylpyridine derivatives: To infer the role of the side chain in biological interactions.
The following sections will delve into the known anticancer and antimicrobial activities of these related compound classes, providing a comprehensive overview of their potential therapeutic value.
Potential Anticancer Activity
Derivatives of pyridine and its halogenated forms have demonstrated significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.
Insights from Structurally Related Compounds
Research into compounds containing the bromopyridine moiety has revealed promising cytotoxic effects against various cancer cell lines. For instance, certain isothiazolo[5,4-b]pyridine derivatives have shown a broad spectrum of anticancer action.[2] Similarly, novel imidazopyridine derivatives have been found to exhibit anticancer activity in breast cancer by inhibiting the Wnt/β-catenin signaling pathway.[3]
The 5-bromopyridin-2-yl unit has been incorporated into podophyllotoxin-naphthoquinone compounds, which have demonstrated potent cytotoxic activity against several human cancer cell lines, including KB, HepG2, MCF7, and A459.[4] These compounds are believed to induce mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis.[4] Furthermore, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity, with some compounds showing significant growth inhibition against a panel of 58 cancer cell lines.[5]
Quantitative Data from Related Pyridine Derivatives
The following table summarizes the anticancer activity of various pyridine derivatives that, while not direct derivatives of the core topic, provide a valuable reference for the potential potency of this chemical class.
| Compound Class | Cell Line(s) | Activity Metric | Value | Reference |
| Podophyllotoxin-naphthoquinone derivatives | Hek-293 (non-cancerous) | IC50 | 7.20 - 9.35 µM | [4] |
| Isothiazolo[5,4-b]pyridine derivatives | Various tumor cells | GI50 | ~20 mM/L | [2] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS cancer) | PGI | 41.25% | [5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | UO-31 (Renal cancer) | PGI | 30.14% | [5] |
Table 1: Anticancer Activity of Structurally Related Pyridine Derivatives
Postulated Mechanism of Action and Signaling Pathway
Based on the activity of related imidazopyridine compounds, a potential mechanism of action for novel anticancer derivatives of this compound could involve the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers.
Potential Antimicrobial Activity
The 2-aminopyridine scaffold is a recurring motif in compounds exhibiting antimicrobial properties. The introduction of a bromine atom and further derivatization could yield compounds with significant activity against a range of bacterial and fungal pathogens.
Insights from Structurally Related Compounds
A series of 2-amino-5-substituted pyridine derivatives have been synthesized and shown to possess notable fungicidal and bactericidal activity.[6] In some cases, these derivatives have demonstrated higher potency against multidrug-resistant (MDR) Staphylococcus aureus strains than the standard drug, vancomycin.[7] The antimicrobial effect of 2-aminopyridine derivatives has been observed against both Gram-positive and Gram-negative bacteria, with some compounds showing particularly high activity against S. aureus and B. subtilis.[8][9]
Quantitative Data from Related Pyridine Derivatives
The following table presents the minimum inhibitory concentrations (MIC) for several classes of 2-aminopyridine derivatives against various microorganisms, highlighting the potential for this scaffold in developing new antimicrobial agents.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus | 0.039 ± 0.000 | [8][9] |
| 2-Amino-3-cyanopyridine derivative (2c) | B. subtilis | 0.039 ± 0.000 | [8][9] |
| N-acylated 2-amino-5-(trifluoromethyl)pyridine (3b) | MDR S. aureus (2) | 9.6 | [7] |
| N-acylated 2-amino-5-(trifluoromethyl)pyridine (3c) | MDR S. aureus (2) | 8.9 | [7] |
| N-acylated 2-amino-5-(trifluoromethyl)pyridine (5h) | MDR S. aureus (1) | 15 | [7] |
Table 2: Antimicrobial Activity of Structurally Related 2-Aminopyridine Derivatives
Experimental Protocols
The methodologies employed to evaluate the biological activities of the structurally related compounds discussed in this guide are crucial for designing future studies on this compound derivatives.
In Vitro Anticancer Activity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Cell Cycle Analysis by Flow Cytometry: [3]
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
In Vitro Antimicrobial Activity Assays
Microdilution Broth Susceptibility Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Disk Diffusion Assay: [8]
-
Agar Plate Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured.
Synthesis and Derivatization Workflow
The core molecule, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The bromine atom on the pyridine ring is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Conclusion and Future Directions
The structural components of this compound suggest a strong potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The existing body of research on related 5-bromopyridine and 2-aminomethylpyridine derivatives provides a solid foundation for initiating a targeted drug discovery program.
Future research should focus on the following areas:
-
Synthesis of a focused library of derivatives: Utilizing the synthetic pathways outlined, a diverse set of analogs should be created to explore the structure-activity relationship (SAR).
-
Broad-spectrum biological screening: The synthesized compounds should be screened against a wide panel of cancer cell lines and microbial strains to identify initial hits.
-
Mechanism of action studies: For the most promising candidates, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.
By leveraging the insights presented in this guide, the scientific community can begin to unlock the therapeutic potential of this unexplored class of compounds.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03312G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key building block in modern organic synthesis. Its strategic combination of a Boc-protected aminomethyl group and a reactive bromine atom on a pyridine scaffold makes it an invaluable tool for the construction of complex nitrogen-containing heterocyclic compounds. This document details its chemical properties, synthesis, and applications in pivotal cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the field of drug discovery and development.
Introduction
This compound, with CAS number 1188477-11-3, has emerged as a significant building block for the synthesis of a wide array of functionalized pyridine derivatives. The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. The presence of a bromine atom at the 5-position allows for facile introduction of various substituents through transition metal-catalyzed cross-coupling reactions. Concurrently, the tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position provides a latent amino functionality that can be deprotected under specific conditions for further elaboration, making this molecule a bifunctional linchpin in multi-step synthetic sequences.
Chemical Properties and Specifications
A summary of the key chemical properties of this compound is presented in the table below.[1][2]
| Property | Value |
| IUPAC Name | tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1][2] |
| Synonyms | (5-Bromopyridin-2-ylmethyl)carbamic acid tert-butyl ester, 2-(Boc-aminomethyl)-5-bromopyridine[1][2] |
| CAS Number | 1188477-11-3[1][2] |
| Molecular Formula | C₁₁H₁₅BrN₂O₂[1][2] |
| Molecular Weight | 287.15 g/mol [1][2] |
| Appearance | Typically a solid[3] |
| Solubility | Soluble in common organic solvents like THF, DMF, and toluene.[3] |
| Storage | Store in a cool, dry place, often under an inert atmosphere at 2-8 °C. |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the protection of the corresponding amine, (5-bromopyridin-2-yl)methanamine. A general and effective method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Figure 1: General synthesis workflow for the title compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for Boc protection of amines.[4]
Materials:
-
(5-bromopyridin-2-yl)methanamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (5-bromopyridin-2-yl)methanamine hydrochloride (1.0 eq) in DCM or THF at 0 °C, add triethylamine (2.2 eq) or an aqueous solution of NaOH.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired product.
Applications in Organic Synthesis
The utility of this compound as a building block is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a handle for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This compound readily participates in these reactions to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring.
Figure 2: General workflow for Suzuki-Miyaura coupling.
The following table summarizes representative yields for Suzuki-Miyaura reactions of similar bromopyridine substrates, which can be expected to be comparable for the title compound.
| Aryl Boronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | tert-butyl ((5-phenylpyridin-2-yl)methyl)carbamate | ~85-95% | [5] |
| 4-Methoxyphenylboronic acid | tert-butyl ((5-(4-methoxyphenyl)pyridin-2-yl)methyl)carbamate | ~80-90% | [6] |
| Thiophen-2-ylboronic acid | tert-butyl ((5-(thiophen-2-yl)pyridin-2-yl)methyl)carbamate | ~70-85% | [7] |
This protocol is adapted from procedures for similar bromopyridine substrates.[7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines to introduce a substituted amino group at the 5-position.[3][8]
Figure 3: General workflow for Buchwald-Hartwig amination.
The following table provides representative yields for Buchwald-Hartwig amination reactions with analogous bromopyridine substrates.
| Amine | Product | Yield (%) | Reference |
| Morpholine | tert-butyl ((5-morpholinopyridin-2-yl)methyl)carbamate | ~80-95% | [5] |
| Aniline | tert-butyl ((5-(phenylamino)pyridin-2-yl)methyl)carbamate | ~75-90% | [6] |
| Piperidine | tert-butyl ((5-(piperidin-1-yl)pyridin-2-yl)methyl)carbamate | ~85-98% | [5] |
This protocol is based on established procedures for the amination of bromopyridines.[5]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)
-
Xantphos (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 eq)
-
Toluene or Dioxane (degassed)
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add this compound and the amine.
-
Add the degassed solvent, seal the tube, and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Application in Drug Discovery
The 2-aminomethyl-5-substituted pyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. Molecules containing this core have been investigated for a variety of therapeutic targets. While specific drugs developed directly from this starting material are proprietary, the structural motif is present in compounds targeting G-protein coupled receptors (GPCRs), kinases, and other enzyme classes. The Boc-protected amine allows for late-stage diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of complex, nitrogen-containing heterocyclic molecules through robust and high-yielding palladium-catalyzed cross-coupling reactions. The straightforward protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, coupled with the ability to deprotect the Boc-amine for further functionalization, make it an indispensable tool for researchers in academia and industry, especially those engaged in the discovery and development of new therapeutic agents. This guide provides the necessary technical information to facilitate the effective application of this important synthetic intermediate.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. This compound | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate | 463941-59-5 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves the protection of the primary amine of (5-bromopyridin-2-yl)methanamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This protocol is adapted from established procedures for the Boc protection of similar aminopyridine derivatives. Included are a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of primary and secondary amines. Its popularity stems from its ease of introduction and its stability to a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions. The title compound, this compound, serves as a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The bromopyridine moiety offers a versatile handle for further functionalization through various cross-coupling reactions.
Chemical Reaction
The synthesis proceeds via the nucleophilic attack of the amino group of (5-bromopyridin-2-yl)methanamine on the carbonyl carbon of di-tert-butyl dicarbonate. A base is used to neutralize the resulting acidic proton, driving the reaction to completion.
Reaction Scheme:
(5-bromopyridin-2-yl)methanamine + (Boc)₂O --(Base, Solvent)--> this compound
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Note that the yield is based on a similar transformation due to the lack of a specific literature precedent for this exact substrate.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |
| Molecular Weight | 287.15 g/mol | [1] |
| Typical Yield | ~98% (expected) | [2] |
| Physical Form | Solid (expected) | |
| Purity | >95% (expected) |
Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound.[2]
Materials:
-
(5-bromopyridin-2-yl)methanamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, suspend (5-bromopyridin-2-yl)methanamine hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the suspension in an ice bath and add a solution of sodium hydroxide (3.0 M in water, 1.0 eq) dropwise with stirring. Continue stirring until the starting material fully dissolves.
-
Boc Protection: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the solid product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on the specific scale and available laboratory equipment.
References
Application Notes and Protocols for Suzuki Coupling Reactions of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of 5-aryl-2-((amino)methyl)pyridine derivatives, a scaffold present in various biologically active compounds.
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to numerous functional groups. The reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The resulting products are valuable intermediates in the synthesis of compounds targeting various biological pathways, including those involved in inflammation and cancer.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is not widely published, the following tables summarize typical reaction conditions and yields for structurally similar 5-bromo-2-substituted pyridine derivatives, providing a strong starting point for reaction optimization.
Table 1: General Reaction Parameters for Suzuki Coupling of 5-Bromopyridine Derivatives.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact yield and reaction time. Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[1] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Used with catalysts like Pd(OAc)₂ to improve stability and reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is crucial for the transmetalation step. K₃PO₄ is often a robust choice.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS to determine completion. |
Table 2: Examples of Suzuki Coupling Reactions with 5-Bromo-2-substituted Pyridine Analogues.
| Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 84 | [1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good | [2] |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good | [2] |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 84 | [1] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | Lower yields |[1] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Solvents for workup and purification (e.g., ethyl acetate, brine, water)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 85-95 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure tert-butyl ((5-arylpyridin-2-yl)methyl)carbamate product.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Context
The deprotected products of the Suzuki coupling, 5-aryl-2-(aminomethyl)pyridines, are scaffolds found in inhibitors of various kinases, such as Janus Kinase 2 (JAK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4][5][6] These kinases are crucial components of signaling pathways that regulate immune responses and cell proliferation. For instance, the JAK-STAT pathway is activated by cytokines and is implicated in myeloproliferative neoplasms.[4][6] IRAK4 is a key player in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and can contribute to inflammatory diseases when dysregulated.[3]
Caption: Inhibition of JAK-STAT and TLR/IL-1R signaling by 5-aryl-2-(aminomethyl)pyridines.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate in the Synthesis of EZH2 Inhibitors
Introduction
Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate is a key building block in medicinal chemistry, primarily utilized in the synthesis of a class of potent and selective Enhancer of Zeste Homolog 2 (EZH2) inhibitors. EZH2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently dysregulated in various cancers, making it a compelling therapeutic target. The 5-bromopyridine moiety of this carbamate serves as a versatile handle for introducing molecular complexity through cross-coupling reactions, while the Boc-protected aminomethyl group provides a latent amino functionality that is incorporated into the final pharmacophore. This application note will detail the use of this compound in the synthesis of EZH2 inhibitors, provide quantitative data for representative compounds, and outline detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound is in the construction of the 2-pyridone core, a common structural motif in many EZH2 inhibitors. This scaffold mimics the cofactor S-adenosyl-L-methionine (SAM), enabling competitive inhibition of the EZH2 enzyme.[1] The bromine atom at the 5-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of various aryl or heteroaryl groups. This modularity is critical for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the inhibitors.
Notable EZH2 inhibitors whose synthesis can involve intermediates derived from this compound include:
-
Tazemetostat (EPZ-6438): An FDA-approved oral, selective EZH2 inhibitor for the treatment of epithelioid sarcoma and follicular lymphoma.[2][3]
-
CPI-1205: A potent and selective EZH2 inhibitor that has been evaluated in clinical trials for B-cell lymphomas.
-
Other Investigational Inhibitors: A wide range of preclinical and clinical EZH2 inhibitors utilize a substituted 2-pyridone core, highlighting the importance of building blocks like this compound.[4][5]
Quantitative Data of Representative EZH2 Inhibitors
The following table summarizes the in vitro potencies of several EZH2 inhibitors that feature the 2-pyridone pharmacophore, underscoring the effectiveness of molecules synthesized using this chemical scaffold.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cellular EC50 (nM) | Reference |
| Tazemetostat | EZH2 (Wild-Type) | Biochemical | 11 | 2.5 | 9 (in WSU-DLCL2 cells) | [6] |
| Tazemetostat | EZH2 (Y641F mutant) | Biochemical | 2 | - | - | [6] |
| CPI-1205 | EZH2 (PRC2 complex) | Biochemical | 2 | - | 32 (H3K27me3 reduction) | [7] |
| GSK126 | EZH2 (Wild-Type) | Biochemical | 9.9 | - | 31 (H3K27me3 reduction) | [8] |
| GSK126 | EZH2 (Y641N mutant) | Biochemical | 0.5 | - | - | [8] |
Experimental Protocols
This section provides a representative, multi-step experimental protocol for the synthesis of a key pyridone intermediate from this compound, which is a crucial step in the synthesis of many EZH2 inhibitors.
Protocol 1: Synthesis of a Substituted Pyridone Intermediate
This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized for different substrates.
Step 1: Suzuki-Miyaura Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq.), an appropriate aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq.), and a base such as sodium carbonate (2.0-3.0 eq.).
-
Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the coupled product.
Step 2: Conversion to a 2-Pyridone Moiety
Further chemical transformations, such as oxidation and other functional group manipulations, are typically required to convert the coupled product into the final 2-pyridone core of the EZH2 inhibitor. These subsequent steps are highly specific to the target molecule.
Protocol 2: Amide Coupling to form the Final EZH2 Inhibitor
-
The synthesized pyridone intermediate, which now contains a carboxylic acid or an amine functionality, is coupled with the other key fragment of the EZH2 inhibitor.
-
For an amide bond formation, dissolve the carboxylic acid-containing fragment (1.0 eq.) in a suitable aprotic solvent such as DMF or DCM.
-
Add a coupling agent such as HATU (1.1-1.5 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing fragment (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove the coupling reagents and other water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathway of EZH2 Inhibition
Caption: EZH2 Inhibition Pathway
Experimental Workflow for EZH2 Inhibitor Synthesis
Caption: EZH2 Inhibitor Synthesis Workflow
References
- 1. Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tazemetostat Hydrobromide:Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synthesis of IRAK-4 Kinase Inhibitors Using tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor, designated as Compound 4 , utilizing tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate as a key starting material. IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3]
Introduction to IRAK-4 Inhibition
IRAK-4 is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, IRAK-4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[4][5] The kinase activity of IRAK-4 is essential for the subsequent phosphorylation and activation of downstream signaling components, including IRAK-1 and TRAF6, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[4][6] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.[3][6] Dysregulation of the IRAK-4 signaling pathway is implicated in the pathophysiology of various diseases, including rheumatoid arthritis, lupus, inflammatory bowel disease, and certain types of lymphoma.[1][2][7] Therefore, the development of small molecule inhibitors of IRAK-4 is a promising therapeutic strategy.[2][8]
Synthetic Strategy
The synthetic route to the target IRAK-4 inhibitor, Compound 4 , is a multi-step process that leverages a key Suzuki coupling reaction to build the core scaffold. The synthesis begins with the readily available this compound (1 ). This is followed by the introduction of a boronic ester at the 5-position of the pyridine ring. The resulting intermediate is then coupled with a suitable heterocyclic partner, followed by deprotection and subsequent amidation to yield the final compound. This modular approach allows for the potential synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Scheme 1: Synthesis of IRAK-4 Inhibitor 4
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate is a key building block in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). Its utility stems from the presence of a bromine atom on the pyridine ring, which allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The Boc-protected aminomethyl group provides a latent amino functionality that can be deprotected under acidic conditions, enabling further molecular elaboration. This document provides detailed application notes and experimental protocols for the use of this intermediate in API synthesis, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1]
| Property | Value |
| CAS Number | 1188477-11-3 |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ |
| Molecular Weight | 287.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Purity | Typically ≥95% |
Applications in API Synthesis
The primary application of this compound lies in its use as a scaffold for the construction of complex heterocyclic molecules, many of which exhibit potent biological activity. The bromine atom at the 5-position of the pyridine ring is strategically positioned for participation in palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, facilitating the coupling of the pyridine core with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This is particularly useful for the synthesis of APIs where a substituted amino group is a key pharmacophoric feature.
A notable example of an API synthesized using a similar intermediate is Nilotinib , a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[2][3] While the patent for Nilotinib describes the use of a (5-bromo-2-methylphenyl)pyrimidine derivative, the underlying synthetic strategy involving a palladium-catalyzed aminocarbonylation is directly applicable to this compound for the synthesis of analogous compounds.[2]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of (5-bromopyridin-2-yl)methanamine (Precursor)
This protocol describes the synthesis of the precursor amine required for the preparation of the title compound.
Reaction Scheme: 2,5-dibromopyridine → (5-bromopyridin-2-yl)methanamine
Materials:
-
2,5-dibromopyridine
-
Hexamethylenetetramine (HMTA)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
A mixture of 2,5-dibromopyridine and hexamethylenetetramine in ethanol is heated at reflux for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is then treated with a mixture of ethanol and concentrated hydrochloric acid and heated to reflux to hydrolyze the intermediate.
-
After cooling, the reaction mixture is made basic with a sodium hydroxide solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (5-bromopyridin-2-yl)methanamine.
Quantitative Data: This reaction is a standard procedure and yields are typically moderate to good, in the range of 50-70%, depending on the scale and purification method.
Protocol 2: Synthesis of this compound
Reaction Scheme: (5-bromopyridin-2-yl)methanamine + Di-tert-butyl dicarbonate (Boc₂O) → this compound
Materials:
-
(5-bromopyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve (5-bromopyridin-2-yl)methanamine in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data: This Boc-protection reaction typically proceeds with high yield, often exceeding 90%.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
Reaction Scheme: this compound + Arylboronic acid → tert-Butyl ((5-arylpyridin-2-yl)methyl)carbamate
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and water.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example (Hypothetical):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | >98 (NMR) |
Protocol 4: Buchwald-Hartwig Amination with an Aniline
Reaction Scheme: this compound + Aniline → tert-Butyl ((5-(phenylamino)pyridin-2-yl)methyl)carbamate
Materials:
-
This compound
-
Aniline derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the aniline derivative.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example (Based on Nilotinib Synthesis Analogy): [2]
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |
| This compound | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Pd(dppf)Cl₂ (3) | PPh₃ (6) | Triethylamine | DMF | 120 | 0.8 (CO) | 24 | ~75-80 | >98 (HPLC) |
Visualizations
Synthetic Pathway of a Hypothetical API
Caption: Synthetic workflow from starting materials to a final API.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. This compound | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]
- 3. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate. The Boc group is a crucial amine protecting group in organic synthesis due to its stability in various non-acidic conditions and its facile cleavage under acidic conditions.[1] This guide covers the mechanism of acid-catalyzed deprotection, provides standardized protocols, summarizes key quantitative data, and offers troubleshooting advice tailored for pyridine-containing substrates.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its popularity stems from its robustness towards many reagents and reaction conditions, while being readily removable under acidic conditions. The deprotection of Boc-protected amines, such as this compound, is a critical step in the synthesis of more complex molecules.
The presence of the pyridine ring in the substrate presents a unique challenge. The basic nitrogen atom in the pyridine ring can be protonated by the acid used for deprotection, which can reduce the effective acid concentration available to cleave the Boc group.[2] This often necessitates the use of harsher reaction conditions, such as higher acid concentrations or longer reaction times, compared to the deprotection of other Boc-protected amines.[2]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a series of well-defined steps.[3][4]
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[3]
-
Protonation of the Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[3][4]
The reactive tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or participate in side reactions.[3]
Quantitative Data Summary
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >90 | A common and effective method. Higher TFA concentrations (e.g., 50%) may be needed for pyridine substrates.[2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 16 | >90 | 4M HCl in dioxane is a standard reagent. The product is isolated as the hydrochloride salt.[5] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temperature | 1 - 4 | >90 | An alternative to dioxane, yielding the hydrochloride salt. |
| Trifluoroacetic Acid (TFA) | Water | Room Temperature | 3 | Not specified | Used for deprotection of Boc-protected amino acids. |
| Dawson Heteropolyacid | Dichloromethane (DCM) | Room Temperature | 0.25 - 0.5 | 90 - 95 | A mild and efficient method with a reusable catalyst.[6][7] |
Experimental Protocols
The following are detailed protocols for the most common methods of Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (typically 20-50% v/v). For pyridine-containing substrates, starting with a higher concentration of TFA (e.g., 50%) is recommended.[2]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO2 evolution may occur.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected amine. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and provides the product as its hydrochloride salt, which can be advantageous for purification and handling.
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and flask
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 1 to 16 hours.[5]
-
Upon completion, the precipitate can be collected by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether.
-
Dry the resulting solid under vacuum to yield the pure hydrochloride salt of the amine.
Visualizations
Experimental Workflow
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions Involving tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate. This versatile building block is a key intermediate in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are crucial for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a substrate such as this compound, these reactions offer a multitude of possibilities for derivatization at the 5-position of the pyridine ring. The reactivity of the bromine atom makes it an excellent substrate for a variety of coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The Boc-protected aminomethyl group at the 2-position provides a handle for further functionalization, making this a valuable bifunctional scaffold for the synthesis of compound libraries.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions. While these protocols are based on closely related 5-bromopyridine analogues, they provide a strong starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 85 | 12 | ~90 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~88 |
Table 2: Sonogashira Coupling of 5-Bromopyridine Derivatives with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | ~90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 70 | 6 | ~92 |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~85 |
Table 3: Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 12 | ~89 |
| 3 | Benzylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | 80 | 14 | ~93 |
Table 4: Heck Coupling of 5-Bromopyridine Derivatives with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | ~70-80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 16 | ~85 |
| 3 | Cyclohexene | PdCl₂(dppf) (3) | - | Cy₂NMe | 1,4-Dioxane | 120 | 48 | ~60 |
Table 5: Stille Coupling of 5-Bromopyridine Derivatives with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | ~80-90 |
| 2 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | ~85 |
| 3 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | LiCl | THF | 70 | 12 | ~90 |
Experimental Protocols
The following are detailed, generalized protocols for performing cross-coupling reactions with this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 5-aryl-2-(aminomethyl)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and degassed water, 4:1 ratio)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture via syringe.
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Objective: To synthesize 5-alkynyl-2-(aminomethyl)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst and CuI.
-
Add the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and triethylamine.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize 5-amino-2-(aminomethyl)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., dppp, 4-10 mol%)
-
Base (e.g., sodium tert-butoxide, 1.5-2.2 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Sealed tube
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, the base, the palladium catalyst, and the phosphine ligand.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Heck Coupling Protocol
Objective: To synthesize 5-alkenyl-2-(aminomethyl)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Ligand (e.g., Tri(o-tolyl)phosphine, 6 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent and the base.
-
Add the alkene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature, monitoring its progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]
-
Purify the crude product by column chromatography.[2]
Stille Coupling Protocol
Objective: To synthesize 5-substituted-2-(aminomethyl)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.[3]
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.[3]
-
Under a positive pressure of inert gas, add the palladium catalyst.[3]
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with aqueous KF solution to remove tin residues, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical research and development. The synthesis is a two-step process commencing with the reduction of 5-bromo-2-cyanopyridine to (5-bromopyridin-2-yl)methanamine, followed by the protection of the resulting primary amine with a tert-butoxycarbonyl (Boc) group. This guide offers scalable procedures, safety protocols, and characterization data to facilitate the efficient and safe production of this important building block.
Introduction
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom on the pyridine ring allows for further functionalization through cross-coupling reactions, while the Boc-protected aminomethyl group provides a handle for subsequent synthetic transformations. The ability to produce this compound on a larger scale is essential for advancing drug discovery programs. The protocols outlined herein are designed to be robust and scalable, addressing the needs of process chemistry and drug development.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of (5-bromopyridin-2-yl)methanamine
This protocol describes the reduction of 5-bromo-2-cyanopyridine to (5-bromopyridin-2-yl)methanamine.
Materials and Equipment:
-
5-bromo-2-cyanopyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large capacity reaction vessel with mechanical stirrer, dropping funnel, and thermometer
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2-cyanopyridine (1.0 eq) in methanol (10-15 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. To this solution, add sodium borohydride (2.0-2.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0-5 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: To the aqueous residue, add dichloromethane and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (5-bromopyridin-2-yl)methanamine as a crude oil, which can be used in the next step without further purification.
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.[1][2][3][4][5][6]
-
The reaction is exothermic; maintain adequate cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step 2: Scale-up Synthesis of this compound
This protocol details the Boc protection of (5-bromopyridin-2-yl)methanamine.
Materials and Equipment:
-
(5-bromopyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with mechanical stirrer and dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the crude (5-bromopyridin-2-yl)methanamine (1.0 eq) in dichloromethane (10-15 mL per gram of amine) in a reaction vessel.
-
Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in dichloromethane dropwise, maintaining the temperature at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting amine is consumed.
-
Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.
Safety Precautions:
-
Di-tert-butyl dicarbonate is a flammable solid and an irritant. Handle with care in a well-ventilated fume hood.[7][8]
-
Triethylamine is a flammable and corrosive liquid.
-
Wear appropriate PPE, including safety goggles, lab coat, and gloves.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material (Scale) | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Reduction | 5-bromo-2-cyanopyridine (100 g) | NaBH₄ | Methanol | 0 - RT | 12-16 | ~85-95 (crude) | >90% |
| 2 | Boc Protection | (5-bromopyridin-2-yl)methanamine (~90 g) | (Boc)₂O, Et₃N | Dichloromethane | RT | 4-6 | ~80-90 (after purification) | >98% |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrN₂O₂[9] |
| Molecular Weight | 287.15 g/mol [9] |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, J = 2.4 Hz, 1H), 7.75 (dd, J = 8.4, 2.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 5.50 (br s, 1H), 4.45 (d, J = 6.0 Hz, 2H), 1.48 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.8, 158.9, 150.1, 139.3, 123.8, 118.7, 79.8, 45.9, 28.4. |
| Mass Spec (ESI) | m/z 287.0 [M+H]⁺, 289.0 [M+H+2]⁺ |
Visualizations
Experimental Workflow: Synthesis of (5-bromopyridin-2-yl)methanamine
Caption: Workflow for the reduction of 5-bromo-2-cyanopyridine.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the Boc protection of (5-bromopyridin-2-yl)methanamine.
Conclusion
The protocols provided in this document offer a comprehensive guide for the scale-up synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this key intermediate in significant quantities, thereby facilitating the advancement of their research and development programs. Adherence to the outlined safety precautions is paramount to ensure a safe and successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. This compound | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods have been compiled to ensure high purity and yield, critical for downstream applications in drug development and scientific research.
Overview of Purification Methods
The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice of method depends on the scale of the synthesis, the impurity profile, and the desired final purity. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical assessment of purity and for small-scale preparative purification.
Data Presentation
Quantitative data for the purification of the target compound is not extensively available in the public domain. However, based on analogous procedures for similar Boc-protected amines and pyridine derivatives, the following table summarizes expected outcomes.
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Expected Yield | Scale |
| Flash Column Chromatography | Hexanes/Ethyl Acetate Gradient | >98% | 70-90% | mg to multi-gram |
| Recrystallization | Isopropanol, Ethanol, or Hexane/Ethyl Acetate mixtures | >99% | 50-80% (can vary) | gram to kg |
| Preparative HPLC | Acetonitrile/Water with 0.1% TFA or Formic Acid | >99.5% | Dependent on loading | mg to gram |
Experimental Protocols
Flash Column Chromatography
This is the most common method for purifying crude this compound after synthesis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Glass column or automated flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Protocol:
-
Slurry Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to the dissolved product to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Loading the Sample:
-
Carefully add the prepared dry-loaded sample to the top of the packed silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on). The optimal gradient may need to be determined by preliminary TLC analysis.
-
Collect fractions in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline material, especially for larger scale purifications.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol, Ethanol, or a mixture of Hexanes and Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and from which it crystallizes upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for Purification by Flash Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Analytical Techniques for the Characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the analytical techniques for the comprehensive characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. The application notes herein describe the principles and expected outcomes for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. Detailed experimental protocols are provided to facilitate the replication of these analytical methods for purity assessment, structural elucidation, and quality control.
Introduction
This compound (Figure 1) is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required for its complete characterization. This document outlines the key analytical techniques and provides detailed protocols for their application.
Figure 1. Chemical Structure of this compound.
Molecular Formula: C₁₁H₁₅BrN₂O₂[1]
Molecular Weight: 287.15 g/mol [1]
Analytical Techniques and Protocols
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The logical workflow for a comprehensive analysis is depicted in Figure 2.
References
Application Notes and Protocols for the Reaction of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate with various organometallic reagents. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry and drug development. The protocols outlined below focus on common and effective transformations including Buchwald-Hartwig amination, Sonogashira, Stille, Suzuki, and Negishi coupling reactions.
Introduction
The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the quest for novel therapeutic agents. This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 5-position of the pyridine ring. The Boc-protecting group on the aminomethyl substituent ensures stability under many reaction conditions and can be readily removed for further derivatization.
These application notes provide representative protocols and data for several key transformations, offering a starting point for reaction optimization and library synthesis.
Data Presentation
The following tables summarize typical reaction conditions and yields for the coupling of this compound and analogous bromopyridine derivatives with various organometallic reagents.
Table 1: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Isopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 14 | 93 |
| 2 | N-Methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | Reflux | 1 | 90.7 |
Note: Yields are based on reactions with similar 2-bromopyridine substrates and serve as a reference.[1]
Table 2: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Decyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 84 |
| 3 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |
Note: Yields are based on reactions with 2-amino-3-bromopyridines.[2]
Table 3: Stille Coupling of Bromopyridine Derivatives
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aryl/Vinyl-SnBu₃ | Pd(PPh₃)₄ (5-10) | PPh₃ | Toluene/Dioxane | 80-110 | 12-24 | 70-95 |
Note: This represents a general protocol for Stille couplings of aryl bromides.[3][4]
Table 4: Suzuki Coupling of Bromopyridine Derivatives
| Entry | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | DME | 80 | 2-12 | 80-95 |
Note: This represents a general protocol for Suzuki couplings of aryl bromides.
Table 5: Negishi Coupling of Bromopyridine Derivatives
| Entry | Organozinc Reagent | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aryl/Alkyl-ZnX | Pd(dba)₂ (2-5) | P(o-tol)₃ | THF/DMF | 50-80 | 4-16 | 75-90 |
Note: This represents a general protocol for Negishi couplings of aryl bromides.[5]
Experimental Protocols
Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk tube or sealed tube)
Procedure:
-
To a dry Schlenk or sealed tube, add Pd(OAc)₂ (0.05 equiv), dppp (0.10 equiv), and sodium tert-butoxide (2.2 equiv).
-
Purge the tube with an inert gas for 5-10 minutes.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.[1]
Sonogashira Coupling
This protocol outlines the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium trifluoroacetate (Pd(CF₃COO)₂) or similar Pd(II) salt
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv) under an inert atmosphere.
-
Add anhydrous DMF and triethylamine.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynylpyridine derivative.[2]
Stille Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an organostannane reagent.[3][4]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the organostannane (1.1-1.5 equiv), and Pd(PPh₃)₄ (0.05-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir vigorously for 1-2 hours, then filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Boronic acid or boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,2-Dimethoxyethane (DME) or another suitable solvent
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of DME and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Negishi Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an organozinc reagent.[5]
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or from a commercial source)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
If preparing the organozinc reagent in situ, react the corresponding organic halide with activated zinc dust in THF.
-
In a separate dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 equiv) and P(o-tol)₃ (0.08-0.20 equiv) in anhydrous THF or DMF.
-
Add this compound (1.0 equiv) to the catalyst mixture.
-
Add the solution of the organozinc reagent (1.2-2.0 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 50-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the Boc protection of (5-bromopyridin-2-yl)methanamine. This reaction involves the nucleophilic attack of the primary amine on di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Q2: What are the most common side reactions observed during the synthesis?
A primary side reaction is the formation of the di-Boc protected product, where both hydrogen atoms on the primary amine are replaced by a Boc group. This is more likely to occur if a large excess of di-tert-butyl dicarbonate is used or if the reaction is run for an extended period. Another potential side reaction is the formation of urea-type byproducts, especially if the starting amine is not fully dissolved or if there are impurities.
Q3: How can I minimize the formation of the di-Boc side product?
To minimize di-Boc formation, it is crucial to control the stoichiometry of the reagents. Using a slight excess (typically 1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate is recommended. Slow, portion-wise addition of the Boc anhydride to the reaction mixture can also help to maintain a low concentration of the protecting agent, favoring mono-protection.
Q4: What are the recommended purification methods for the final product?
The product can typically be isolated and purified through a standard aqueous workup followed by extraction with an organic solvent like ethyl acetate or dichloromethane. If further purification is necessary, column chromatography on silica gel is an effective method. In some cases, trituration with a non-polar solvent like hexane can be used to crystallize the product and remove impurities.
Q5: My starting material, (5-bromopyridin-2-yl)methanamine, has poor solubility in the reaction solvent. What can I do?
Poor solubility of the starting amine can lead to a sluggish or incomplete reaction. To address this, consider using a co-solvent system, such as a mixture of tetrahydrofuran (THF) and water, or using a more polar solvent like dimethylformamide (DMF). Gently heating the mixture can also improve solubility, but care should be taken to avoid decomposition of the reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The nucleophilicity of the heteroaromatic amine may be lower than expected. | - Increase the reaction temperature to 40-50°C.- Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to activate the di-tert-butyl dicarbonate.- Extend the reaction time and monitor progress by TLC or LC-MS. |
| 2. Degradation of Reagents: Di-tert-butyl dicarbonate can degrade in the presence of moisture. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Use a fresh bottle of di-tert-butyl dicarbonate. | |
| 3. Starting Material Quality: The (5-bromopyridin-2-yl)methanamine may contain impurities that interfere with the reaction. | - Purify the starting amine before use, for example, by distillation or chromatography. | |
| Formation of Multiple Products | 1. Di-Boc Formation: Excess di-tert-butyl dicarbonate or prolonged reaction time. | - Use a maximum of 1.2 equivalents of di-tert-butyl dicarbonate.- Add the Boc anhydride in portions over time.- Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Unidentified Byproducts: Potential side reactions with impurities or the solvent. | - Ensure the purity of all reagents and solvents.- Consider changing the solvent to one that is less reactive under the reaction conditions (e.g., from THF to dichloromethane). | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion between the aqueous and organic layers. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the mixture through a pad of celite. |
| 2. Product is an Oil: The product does not solidify upon concentration. | - Attempt to crystallize the product by dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.- If crystallization fails, purify by column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on standard Boc protection methods for heteroaromatic amines.
Materials:
-
(5-bromopyridin-2-yl)methanamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (5-bromopyridin-2-yl)methanamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (to a concentration of approximately 0.2 M).
-
Stir the solution at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution over 5 minutes.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Yield: Based on similar reactions, yields are typically in the range of 80-95%.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. This guide addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common method is the N-tert-butoxycarbonylation (Boc protection) of (5-bromopyridin-2-yl)methanamine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base.
Q2: My reaction is sluggish or incomplete. What are the potential causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Base: The base is crucial for deprotonating the amine, increasing its nucleophilicity.
-
Poor Solubility: The starting amine salt may have poor solubility in common organic solvents.
-
Low Quality Reagents: Degradation of (Boc)₂O or using a wet solvent can impede the reaction.
-
Steric Hindrance: While less common for this substrate, significant steric bulk around the amine can slow the reaction.
Q3: I am observing multiple spots on my TLC plate even after the starting material is consumed. What are the likely side products?
Common side products in the Boc protection of aminomethylpyridines include:
-
Di-Boc Protected Product: The primary amine reacts twice with (Boc)₂O to form a di-Boc derivative. This is more likely with the use of a highly effective catalyst like 4-(dimethylaminopyridine) (DMAP).
-
Urea Formation: An isocyanate intermediate, formed from the starting amine, can react with another molecule of the starting amine to generate a urea byproduct.
-
N-Oxide Formation: Although less common under these conditions, oxidation of the pyridine nitrogen can occur.
Q4: How can I remove unreacted di-tert-butyl dicarbonate from my final product?
Excess (Boc)₂O can often be removed during workup or purification. Common methods include:
-
Washing the organic layer with a saturated sodium bicarbonate solution.
-
Using a polymer-supported trisamine resin to scavenge the excess reagent.
-
Purification by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to poor solubility of the starting amine (often as a hydrochloride salt). | Use a biphasic system with an aqueous base (e.g., NaOH or NaHCO₃) and an organic solvent (e.g., THF, DCM). |
| Insufficient activation of the amine. | Ensure at least a stoichiometric amount of base is used. For less reactive amines, a catalytic amount of DMAP can be added, but monitor for di-Boc formation. | |
| Formation of Di-Boc Product | Use of a highly activating catalyst (e.g., DMAP) or excess (Boc)₂O. | Reduce the amount of (Boc)₂O to 1.0-1.2 equivalents. Avoid or use only a catalytic amount of DMAP. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. Conduct the reaction at room temperature. | |
| Formation of Urea Byproduct | Formation of an isocyanate intermediate. | This is more prevalent with certain catalysts. If urea formation is significant, consider alternative bases to DMAP, such as triethylamine or an inorganic base. |
| Difficulty in Purification | Residual (Boc)₂O co-eluting with the product. | Quench the reaction with a nucleophilic amine like ammonium hydroxide to consume excess (Boc)₂O before workup. Utilize a silica gel plug or full column chromatography for purification. |
| Product is an oil and difficult to handle. | Trituration with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Standard Boc Protection using an Inorganic Base
Reagents and Materials:
-
(5-bromopyridin-2-yl)methanamine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve (5-bromopyridin-2-yl)methanamine (1.0 eq) in THF (0.2-0.5 M). If starting from the hydrochloride salt, use a biphasic mixture of THF and water.
-
Add a saturated aqueous solution of NaHCO₃ (2-3 eq) or 1M NaOH (2-3 eq) to the reaction mixture.
-
To the vigorously stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column and accessories
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20-30% ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion of the starting material, (5-bromopyridin-2-yl)methanamine?
A1: Low or no conversion can be attributed to several factors:
-
Insufficiently Activated Amine: The nucleophilicity of the amine is crucial for the reaction to proceed. Aminopyridines can be less nucleophilic, potentially slowing down the reaction.
-
Base Strength and Stoichiometry: The base is critical for deprotonating the amine and neutralizing the acid byproduct. An inadequate amount or a base that is too weak may not be effective.
-
Reagent Quality: The di-tert-butyl dicarbonate ((Boc)₂O) reagent can degrade over time, especially if exposed to moisture.
-
Low Reaction Temperature: While the reaction is often run at room temperature, less reactive amines may require gentle heating to proceed at a reasonable rate.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh or properly stored (Boc)₂O.
-
Optimize Base Conditions: Switch to a stronger base or increase the equivalents of the current base. Ensure the base is fully dissolved and mixed.
-
Increase Reaction Temperature: Gently heat the reaction mixture to 40-55°C and monitor the progress by TLC.[1]
-
Check Starting Material: Ensure the (5-bromopyridin-2-yl)methanamine is pure and dry. If it is a salt (e.g., hydrochloride), it must be neutralized before the reaction.[1]
Q2: My TLC analysis shows the formation of multiple new spots, indicating side products. What are the likely side reactions?
A2: The formation of multiple products can be due to several side reactions:
-
Over-reaction (di-Boc formation): While less common for primary amines, under certain conditions, a second Boc group can be added to the carbamate nitrogen.
-
Reaction with the Pyridine Nitrogen: Although the exocyclic amine is generally more nucleophilic, reaction at the pyridine nitrogen can occur, especially with highly reactive reagents or under forcing conditions.
-
Decomposition of (Boc)₂O: At elevated temperatures, (Boc)₂O can decompose, leading to byproducts that may react further.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to ensure complete conversion of the starting amine without promoting over-reaction.
-
Moderate Reaction Temperature: Avoid excessive heating. For many Boc protections, room temperature or gentle warming is sufficient.[2]
-
Purification: Utilize column chromatography to separate the desired product from impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Q3: The purification of the final product by column chromatography is proving difficult. What can I do to improve separation?
A3: Purification challenges can arise from the polarity of the compound and the presence of closely related impurities.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for TLC to find the optimal mobile phase for column chromatography. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can sometimes improve separation.
-
Alternative Purification Methods: If column chromatography is ineffective, consider other purification techniques such as crystallization or trituration with a suitable solvent to selectively precipitate the product or impurities.
-
Aqueous Workup: Before chromatography, a thorough aqueous workup can remove many polar impurities. Washing the organic layer with a mild acid (to remove unreacted amine), a mild base (like sodium bicarbonate solution to remove acidic byproducts), and brine is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of an amine?
A1: The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide. A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting acidic species.[3]
Q2: What are the recommended general reaction conditions for the synthesis of this compound?
A2: A common starting point involves dissolving (5-bromopyridin-2-yl)methanamine in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water, methanol, and triethylamine.[1][2] Di-tert-butyl dicarbonate (1.1-1.2 equivalents) and a base like triethylamine (1.2-1.5 equivalents) are then added. The reaction is typically stirred at room temperature for several hours to overnight. Monitoring the reaction progress by TLC is crucial.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (amine), the product (carbamate), and any potential side products. The spots can be visualized under UV light and/or by staining with an appropriate reagent like ninhydrin (for primary amines) or potassium permanganate.
Q4: What are the safety precautions I should take when running this reaction?
A4: Standard laboratory safety precautions should be followed. Di-tert-butyl dicarbonate can be an irritant. The reaction may produce carbon dioxide gas, so it should be performed in a well-ventilated fume hood and not in a sealed vessel.[4] All solvents used are flammable and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
To a solution of (5-bromopyridin-2-yl)methanamine (1.0 eq) in tetrahydrofuran (THF) is added triethylamine (1.5 eq). The mixture is stirred at room temperature for 10 minutes. Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) is then added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Amines
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromophenylhydrazine HCl | Triethylamine | THF | Room Temp. | Overnight | Quantitative | [3] |
| 2 | Aminoglycosides | Triethylamine | Water/Methanol | 55 | 16 | 90-97 | [1] |
| 3 | 2-Amino-5-bromopyridine | NaH | THF | 0 to Room Temp. | 0.5 | 85 | [5] |
| 4 | General Amines | - | Methanol | Room Temp. | 3 | High | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction conversion.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Boc-amino)-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
This technical support center provides essential information regarding the stability and storage of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C. Several suppliers of structurally similar bromopyridine carbamate derivatives also recommend storage in an inert atmosphere at 2-8°C.[1]
Q2: How stable is the N-Boc protecting group in this compound?
A2: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions. However, it is sensitive to acidic conditions and can be cleaved.[2] Thermal decomposition of the Boc group can also occur at elevated temperatures.[3][4]
Q3: What are the potential degradation pathways for this compound?
Q4: What are the known incompatibilities for this compound?
A4: Based on safety data for similar compounds, this compound is likely incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected impurities in a sample that has been stored for a long time. | Improper storage conditions (e.g., exposure to moisture, high temperatures, or light). | Verify that the compound has been stored at 2-8°C in a tightly sealed, dry container. If not, the compound may have degraded. Consider re-purification if necessary. |
| Loss of the Boc protecting group during an experimental reaction. | The reaction conditions are too acidic or the temperature is too high. | Review the reaction protocol. If acidic reagents are used, consider alternative, non-acidic conditions. If the reaction is run at elevated temperatures, try lowering the temperature. The N-Boc group is known to be labile to acid and heat.[2][3][4] |
| Inconsistent analytical results (e.g., HPLC, NMR). | Sample degradation due to improper handling or storage of analytical samples. | Ensure that analytical samples are prepared fresh and analyzed promptly. If storage is necessary, store solutions at a low temperature (e.g., 2-8°C) and protect from light. |
Storage Conditions Summary
| Parameter | Recommended Condition |
| Temperature | 2-8°C |
| Atmosphere | Dry; an inert atmosphere is recommended for similar compounds[1] |
| Container | Tightly sealed |
| Light | Protect from light (general good practice for chemical storage) |
Experimental Protocols
General Protocol for a Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While a specific protocol for this compound is not available, a general procedure based on similar compounds can be followed.[5]
Objective: To investigate the stability of the compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a solution of hydrochloric acid (e.g., 0.1 N HCl) to an aliquot of the stock solution.
-
Basic Hydrolysis: Add a solution of sodium hydroxide (e.g., 0.1 N NaOH) to an aliquot of the stock solution.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot of the stock solution.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Stress: Expose an aliquot of the stock solution to UV light.
-
-
Sample Analysis: At predetermined time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).[5]
-
Data Evaluation:
-
Calculate the percentage of degradation under each condition.
-
Characterize the degradation products by comparing their retention times and UV spectra to the parent compound.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.[5]
-
Analytical Method for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity and stability of pharmaceutical intermediates.[6][7]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both potentially containing a modifier like 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compound.
-
Column Temperature: e.g., 30°C.
Diagrams
Caption: Troubleshooting workflow for stability issues.
References
How to improve the solubility of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate for reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure, which includes a nonpolar tert-butyl group and a bromopyridine ring, alongside a polar carbamate linkage, this compound is expected to be soluble in a range of polar aprotic organic solvents. Its solubility in nonpolar or aqueous solvents is likely to be limited.
Q2: My this compound is not dissolving in my reaction solvent. What should I do first?
If you are experiencing solubility issues, the first step is to ensure you are using an appropriate solvent. If solubility is still a problem, gentle heating and/or sonication can be effective. For many reactions, such as Suzuki-Miyaura coupling, elevated temperatures (e.g., 80-110 °C) are often employed, which can also aid in dissolution.[1]
Q3: Which solvents are recommended for reactions involving this compound?
Polar aprotic solvents are generally the best choice. The table below provides a list of recommended solvents and their predicted solubility for this compound.
Q4: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent can be a very effective strategy. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent (like dioxane or THF) with water is common.[1] The aqueous phase helps to dissolve the inorganic base, while the organic solvent dissolves the carbamate. The ratio of the co-solvents can be optimized to achieve complete dissolution of all reactants.
Q5: I've tried heating and different solvents, but my compound still precipitates out of the solution upon adding other reagents. What else can I do?
If precipitation occurs upon the addition of other reagents, it could be due to a change in the overall polarity of the reaction mixture or a reaction occurring that forms a less soluble species. In such cases, consider the following:
-
Solvent System Re-evaluation: You may need a different solvent system that can accommodate all components of the reaction.
-
Order of Addition: Experiment with changing the order in which you add the reagents.
-
Homogenizing Agents: In some cases, a phase-transfer catalyst can be beneficial in biphasic reactions to improve the interaction between reactants in different phases.[1]
Data Presentation: Predicted Solubility
The following table summarizes the predicted solubility of this compound in common organic solvents based on its chemical structure.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | The high polarity of DMF is well-suited to dissolve the polar carbamate group, while also accommodating the aromatic pyridine ring. |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar solvent capable of dissolving a wide range of organic compounds. | |
| Tetrahydrofuran (THF) | Moderate to High | THF is a good general-purpose solvent for many organic reactions and should provide reasonable solubility. | |
| 1,4-Dioxane | Moderate to High | Commonly used in cross-coupling reactions, it should be a suitable solvent, possibly with gentle heating. | |
| Acetonitrile (ACN) | Moderate | May be a suitable solvent, but its polarity might be slightly less effective for this specific compound compared to DMF or DMSO. | |
| Polar Protic | Methanol (MeOH) | Low to Moderate | The ability to hydrogen bond may offer some solubility, but the non-polar regions of the molecule may limit it. |
| Ethanol (EtOH) | Low to Moderate | Similar to methanol, it may provide limited solubility. | |
| Nonpolar | Toluene | Low | The aromatic nature might offer some interaction with the pyridine ring, but overall solubility is expected to be poor. |
| Hexane | Very Low | The high non-polar character of hexane is unlikely to effectively dissolve the compound due to the presence of the polar carbamate group. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a versatile solvent, but its lower boiling point might limit its use in reactions requiring high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the solid this compound.
-
Solvent Addition: Add the selected anhydrous solvent (e.g., DMF, Dioxane) via a syringe.
-
Initial Dissolution Attempt: Stir the mixture at room temperature for 10-15 minutes.
-
Heating (if necessary): If the solid is not fully dissolved, gently heat the mixture with stirring. For many reactions, a temperature between 60-100 °C is appropriate.
-
Observation: Continue to stir at the elevated temperature until complete dissolution is observed.
-
Cooling (if necessary): Once dissolved, the solution can be cooled to the desired reaction temperature before adding other reagents.
Protocol 2: Small-Scale Parallel Screening of Solvents
This protocol is designed for efficiently testing the solubility in multiple solvents.
-
Preparation: In a series of small, dry vials, add a pre-weighed amount of this compound to each.
-
Solvent Addition: To each vial, add a different test solvent (e.g., DMF, THF, Dioxane, Toluene) in a specific volume to achieve a target concentration.
-
Agitation: Seal the vials and agitate them at room temperature (e.g., using a vortex mixer or shaker) for 15-20 minutes.
-
Observation: Visually inspect each vial for complete dissolution.
-
Heating: For vials where the compound is not fully dissolved, place them in a heating block and increase the temperature in increments (e.g., to 50 °C, then 80 °C), agitating at each temperature.
-
Analysis: Record which solvents achieve complete dissolution and at what temperature. This information will guide the solvent choice for your larger-scale reaction.
Mandatory Visualization
Caption: A flowchart for troubleshooting solubility issues.
References
Preventing decomposition of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate during synthesis
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For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge in the synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: preventing its decomposition. The key to a successful synthesis lies in carefully controlling reaction conditions to protect the acid-labile tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of decomposition during the synthesis of this compound?
The primary cause of decomposition is the cleavage of the Boc protecting group under acidic conditions.[1][2] The tert-butyl carbamate is highly sensitive to acid, which catalyzes its removal to yield the unprotected amine, carbon dioxide, and isobutene.[2][3] Even trace amounts of acid in reagents, solvents, or generated during the reaction can lead to significant product loss.
Q2: My reaction yield is consistently low. What are the likely reasons?
Low yields can stem from several issues beyond decomposition:
-
Incomplete Reaction: The starting amine, (5-bromopyridin-2-yl)methanamine, may not be fully consumed. This can be due to insufficient di-tert-butyl dicarbonate ((Boc)₂O), suboptimal reaction time, or low temperature.[4]
-
Side Product Formation: The formation of N,N-di-Boc derivatives (where two Boc groups attach to the amine) can occur, especially with a large excess of (Boc)₂O.[4][5] Urea-type byproducts can also form from isocyanate impurities in the (Boc)₂O.[4]
-
Product Loss During Workup: The target compound may have some water solubility, leading to loss during aqueous extraction phases.[4] Emulsion formation during washes can also trap the product.[5]
Q3: I see an unexpected spot on my TLC/impurity in my LC-MS. What could it be?
An impurity with a lower Rf value (more polar) on a normal-phase TLC is often the deprotected starting amine, (5-bromopyridin-2-yl)methanamine. An LC-MS analysis would show a mass corresponding to the loss of the Boc group (100.12 g/mol ). If you observe a mass corresponding to the product plus 56 Da, this could indicate alkylation of the pyridine ring by the tert-butyl cation, a side reaction that can occur during acidic deprotection.[1]
Q4: Is a base always required for Boc protection?
While not strictly necessary, as the tert-butoxide generated during the reaction can act as a base, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is highly recommended.[5] The base neutralizes the protonated amine, accelerating the reaction and preventing the accumulation of any acidic species that could degrade the product.[5]
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield & Presence of Starting Material | Acidic Decomposition: Reagents (e.g., amine salt), solvents, or glassware are not rigorously neutral/anhydrous. | • Ensure the starting amine is the free base. If it's a hydrochloride salt, neutralize it with a base (e.g., NaOH, NaHCO₃) and extract before the reaction.[6] • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[4] |
| Incomplete Reaction: Insufficient (Boc)₂O, low temperature, or short reaction time. | • Use a slight excess of (Boc)₂O (1.1-1.5 equivalents).[4] • Allow the reaction to stir at room temperature for 3-12 hours, monitoring progress by TLC or LC-MS.[4][5] • Gentle heating (e.g., to 40°C) can be attempted, but must be done cautiously to avoid thermal decomposition.[1] | |
| Formation of Multiple Products | Di-Boc Protection: A large excess of (Boc)₂O was used. | • Use a controlled stoichiometry of (Boc)₂O (closer to 1.1 equivalents).[4] • Monitor the reaction closely and stop it once the starting material is consumed.[5] |
| Urea Formation: Impurities in (Boc)₂O or presence of water. | • Use high-purity (Boc)₂O.[4] • Ensure rigorously anhydrous conditions.[4] | |
| Product Degradation During Workup | Acidic Aqueous Wash: Using a strong acidic wash (e.g., 1M HCl) can cleave the Boc group. | • During workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution first to neutralize any acid.[5] • If an acid wash is necessary to remove base, use a weak acid like 5% citric acid solution and perform the wash quickly at a low temperature.[5] |
| Difficulty in Isolating Pure Product | Emulsion during Extraction: Formation of a stable emulsion layer between organic and aqueous phases. | • Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[5] • Filter the entire mixture through a pad of celite. |
| Decomposition on Silica Gel: Residual acidity on standard silica gel can cause product degradation during column chromatography. | • Neutralize the silica gel before use by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent). |
Experimental Protocol: Optimized Synthesis
This protocol is designed to minimize decomposition and maximize yield.
Materials:
-
(5-bromopyridin-2-yl)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (5-bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of (Boc)₂O: Slowly add a solution of (Boc)₂O (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) every 1-2 hours until the starting amine spot is no longer visible (typically 3-6 hours).
-
Quenching: Once complete, cool the reaction mixture in an ice bath and quench by slowly adding saturated NaHCO₃ solution.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent (e.g., 0% to 30% ethyl acetate in hexanes), optionally with 0.5% TEA mixed in the eluent to prevent decomposition.
Visualizing Key Processes
To better understand the factors affecting your synthesis, the following diagrams illustrate the primary decomposition pathway and the recommended experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling with tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in my cross-coupling reaction with this compound?
Low yields with this substrate are a common challenge and can arise from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] Additionally, the carbamate functional group may introduce steric hindrance or have electronic effects that influence the reaction. Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand is critical. For 2-bromopyridines, bulky, electron-rich phosphine ligands are often necessary to shield the palladium center from the pyridine nitrogen and facilitate the catalytic cycle.[1][4]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion.
-
Reagent Quality: The purity of your starting material, coupling partner (e.g., boronic acid, amine, alkyne), base, and solvents is paramount. Solvents should be anhydrous and thoroughly degassed.[2]
Q2: What are the most common side reactions observed, and how can I minimize them?
Several side reactions can compete with your desired cross-coupling, reducing the yield of the target product. These include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, replacing it with a hydrogen atom. This is often promoted by the presence of water. To minimize this, use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][3]
-
Homocoupling: The self-coupling of your coupling partner (e.g., boronic acid to form a biaryl) is a common side reaction, often promoted by the presence of oxygen.[3] Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent this.[3]
-
Hydrodehalogenation: The replacement of the bromine atom on your pyridine substrate with a hydrogen atom can occur, particularly in Buchwald-Hartwig aminations.[5] Careful selection of the catalyst, ligand, and base can help to suppress this pathway.
Q3: Which type of cross-coupling reaction is most suitable for my desired transformation with this substrate?
The choice of cross-coupling reaction depends on the bond you wish to form:
-
Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon bonds by coupling with a boronic acid or ester.
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds by coupling with a primary or secondary amine.[6]
-
Sonogashira Coupling: Used to form carbon-carbon bonds between your bromopyridine and a terminal alkyne.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low Yield or No Reaction
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inhibition | The pyridine nitrogen is likely coordinating to the palladium center.[1][3] Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos.[1] Consider using a pre-formed palladium catalyst with one of these ligands. |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient pyridine may be less reactive. Increase the reaction temperature in increments (e.g., 80-110 °C).[4] Screen different palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.[8] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and freshly opened boronic acid. Consider switching to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1][4] |
| Inappropriate Base | The base is crucial for the transmetalation step.[4] Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] Ensure the base is finely powdered for better solubility and reactivity. |
Buchwald-Hartwig Amination
Issue: Low Conversion and/or Hydrodehalogenation
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation | Similar to Suzuki coupling, the pyridine nitrogen can inhibit the catalyst. Employ bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[9][10] |
| Incorrect Base Selection | A strong, non-nucleophilic base is required.[9] NaOt-Bu is a common and effective choice.[11][12] For base-sensitive substrates, consider milder options like Cs₂CO₃ or K₂CO₃.[11] |
| Amine Volatility | If using a volatile amine, the reaction may need to be performed in a sealed tube to maintain the concentration of the amine in the reaction mixture.[13] |
| Side Reactions | To minimize hydrodehalogenation, ensure an inert atmosphere is strictly maintained. Screening different ligands can also help identify a system less prone to this side reaction.[5] |
Sonogashira Coupling
Issue: Low Yield and/or Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity | Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (CuI) are fresh and handled under an inert atmosphere.[14] Catalyst decomposition can sometimes be observed by the formation of "palladium black".[14] |
| Glaser Homocoupling | This is a very common side reaction promoted by oxygen.[14] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is critical.[14] Reduce the loading of the CuI co-catalyst.[14] Consider a slow addition of the alkyne to the reaction mixture.[14] |
| Sluggish Reaction | Aryl bromides are generally less reactive than iodides in Sonogashira couplings.[9] Gentle heating (e.g., up to 100 °C) may be required to drive the reaction to completion.[7][9] |
| Copper-Free Conditions | If homocoupling is a persistent issue, consider switching to a copper-free Sonogashira protocol, which may require specific ligands to be effective.[14] |
Data Presentation: Catalyst System Comparison
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | A robust system for many bromopyridine couplings.[15] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-110 | Highly active for challenging substrates.[4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | A more "classical" system, may be less effective for this substrate. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | Effective for a range of amines.[11] |
| Pd(OAc)₂ / XPhos | t-BuONa | Toluene | 80-100 | Good for mono-N-arylation. |
| RuPhos Precatalyst | LiHMDS | THF | 65 | Can be effective for primary and secondary amines.[10][15] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of 2-Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ / CuI | Et₃N | THF or DMF | RT - 100 | A standard and widely used system.[14] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPEA | THF or DMF | RT - 100 | Another common and effective catalyst combination.[14] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Shown to be highly efficient for 2-amino-3-bromopyridines.[7][16] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4][15]
-
Evacuate and backfill the flask with the inert gas three times.[4]
-
Add the anhydrous and degassed solvent (e.g., toluene/water mixture) via syringe.[15]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[15]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[2]
General Buchwald-Hartwig Amination Protocol
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Add the this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by column chromatography.[15]
General Sonogashira Coupling Protocol
-
To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (CuI, 2-10 mol%).[14]
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N).[7][14]
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress.[7]
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product, typically by column chromatography.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
Technical Support Center: Monitoring Reactions of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you monitor the progress of your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions involving this compound?
A1: The most common and effective methods for monitoring reactions with this substrate are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for quick, qualitative checks of reaction completion. LC-MS provides more detailed information on the conversion of starting material to product and the presence of byproducts.[1] NMR spectroscopy can be used for in-depth structural analysis and quantitative assessment of the reaction mixture.[2]
Q2: How can I effectively visualize my starting material and product on a TLC plate?
A2: this compound and its typical cross-coupling products are generally UV-active due to the pyridine ring. Visualization can be achieved using a UV lamp at 254 nm. Staining with potassium permanganate can also be effective, although it is a destructive method.
Q3: I am performing a Suzuki coupling reaction and my reaction seems to have stalled. What are the common causes?
A3: Stalled Suzuki coupling reactions with bromopyridine substrates can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[4] Using bulky phosphine ligands can help mitigate this issue.[4]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step.[4] Insoluble bases or solvents that do not adequately dissolve the reactants can halt the reaction.[3]
-
Poor Reagent Quality: Degradation of the boronic acid, especially in the presence of moisture, can lead to protodeboronation, a common side reaction.[4]
Q4: I am observing an unexpected side product in my LC-MS analysis. What could it be?
A4: Common side products in cross-coupling reactions include:
-
Homocoupling Product: This results from the coupling of two molecules of your boronic acid or two molecules of your starting material. This is often promoted by the presence of oxygen.[5]
-
Protodeboronation Product: The boronic acid can react with residual water or other proton sources to revert to the corresponding arene, effectively removing it from the catalytic cycle.[5]
-
Boc-Deprotection: Depending on the reaction conditions (e.g., high temperatures or acidic reagents), the tert-butoxycarbonyl (Boc) protecting group can be partially or fully cleaved.
Troubleshooting Guides
Troubleshooting TLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated. | Dilute your sample before spotting on the TLC plate. |
| Eluent is too polar. | Decrease the polarity of your eluent system (e.g., increase the hexane to ethyl acetate ratio). | |
| Rf values are too high or too low | Incorrect eluent system. | Adjust the polarity of the eluent. For higher Rf, increase the polarity (more ethyl acetate). For lower Rf, decrease the polarity (more hexane). |
| No spots are visible under UV light | Compound is not UV-active or concentration is too low. | Ensure your compound has a UV chromophore. If so, try concentrating your sample. Use a visualizing stain like potassium permanganate. |
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.[6] |
| Inefficient oxidative addition. | For less reactive bromides, using more electron-rich and bulky ligands can facilitate this step.[4] Increasing the reaction temperature may also help.[6] | |
| Poor quality of reagents. | Ensure all reagents are pure and solvents are anhydrous. Boronic acids, in particular, can degrade over time. | |
| Formation of significant side products | Homocoupling of the boronic acid. | Thoroughly degas all solvents and maintain a strict inert atmosphere to exclude oxygen.[5] |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters).[4] | |
| Reaction mixture turns black | Palladium black precipitation (catalyst decomposition). | This can be caused by high temperatures or the presence of oxygen. Consider a more robust catalyst system or slightly lower reaction temperatures.[3] |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the Eluent: A common eluent system for this class of compounds is a mixture of ethyl acetate and n-hexane. Start with a ratio of 3:7 (v/v) ethyl acetate to n-hexane and adjust as needed.
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the dissolved mixture onto the baseline. Also, spot the starting material and any available standards for comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the eluent level is below the baseline. Cover the chamber and allow the solvent front to move up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Table 1: Representative TLC Rf Values
| Compound | Eluent System (Ethyl Acetate:Hexane) | Approximate Rf Value |
| This compound | 3:7 | 0.45 |
| Suzuki Product (e.g., with Phenylboronic acid) | 3:7 | 0.35 |
| Buchwald-Hartwig Product (e.g., with Morpholine) | 4:6 | 0.30 |
Note: Rf values are highly dependent on the specific conditions and should be considered as a guide.
Protocol 2: General Procedure for LC-MS Monitoring
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with a suitable solvent like methanol or acetonitrile (e.g., in 1 mL).
-
LC-MS System: Use a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A representative gradient could be: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Injection and Analysis: Inject the diluted sample. Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the masses of the starting material (m/z [M+H]⁺ ≈ 287.0/289.0 for the bromine isotopes) and the expected product.
-
Data Interpretation: The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate the reaction progress.
Table 2: Expected [M+H]⁺ m/z Values for Starting Material and Potential Products
| Compound | Reaction Type | Coupling Partner | Expected [M+H]⁺ (m/z) |
| Starting Material | - | - | 287.0 / 289.0 |
| Product | Suzuki | Phenylboronic acid | 286.2 |
| Product | Buchwald-Hartwig | Morpholine | 294.2 |
| Product | Sonogashira | Phenylacetylene | 309.1 |
Protocol 3: General Procedure for ¹H NMR Monitoring
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. Key signals to monitor for the starting material include the singlet for the tert-butyl group (~1.4-1.5 ppm) and the aromatic protons of the pyridine ring. The appearance of new aromatic signals from the coupled partner or a shift in the existing pyridine signals will indicate product formation. For quantitative analysis, an internal standard with a known concentration can be added.
Visualizations
Caption: A workflow for troubleshooting common issues during reaction monitoring.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
References
Validation & Comparative
Characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Guide to its ¹H and ¹³C NMR Spectral Features
For Immediate Release
This guide provides a detailed characterization of tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis, through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of its spectral properties against related structures and providing standardized experimental protocols.
Chemical Structure and Overview
-
IUPAC Name: tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate[1]
-
Molecular Formula: C₁₁H₁₅BrN₂O₂[1]
-
Molecular Weight: 287.15 g/mol [1]
-
CAS Number: 1188477-11-3[1]
The structure of this compound incorporates a 5-bromopyridine ring, a methylene linker, and a tert-butoxycarbonyl (Boc) protecting group. These features give rise to a distinct NMR spectrum that is crucial for its identification and quality control.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the tert-butyl group, the methylene bridge, the carbamate N-H, and the three distinct protons on the 5-bromopyridine ring. The expected chemical shifts, multiplicities, and coupling constants are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds, including tert-butyl (pyridin-2-ylmethyl)carbamate.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| tert-Butyl (9H) | ~1.46 | Singlet | 9H | - |
| Methylene (2H) | ~4.45 | Doublet | 2H | ~6.0 |
| Carbamate (1H) | ~5.90 | Broad Singlet | 1H | - |
| H-3 (Pyridine) | ~7.30 | Doublet | 1H | ~8.5 |
| H-4 (Pyridine) | ~7.80 | Doublet of Doublets | 1H | ~8.5, 2.5 |
| H-6 (Pyridine) | ~8.50 | Doublet | 1H | ~2.5 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are detailed in Table 2. The presence of the bromine atom and the nitrogen in the pyridine ring, along with the carbamate and tert-butyl groups, results in a wide dispersion of signals.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃)₃ | ~28.3 |
| Methylene (-CH₂-) | ~45.7 |
| tert-Butyl Quaternary C | ~79.3 |
| C-5 (Pyridine, C-Br) | ~118.0 |
| C-3 (Pyridine) | ~121.6 |
| C-4 (Pyridine) | ~139.0 |
| C-6 (Pyridine) | ~150.0 |
| C-2 (Pyridine) | ~158.0 |
| Carbonyl (C=O) | ~156.0 |
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase and baseline correction to ensure accurate signal representation.
-
Calibrate the chemical shift axis of both spectra by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C NMR spectra.
-
Structural Assignment and Correlations
The connectivity of the molecule can be confirmed by analyzing the correlations between the different nuclei. A diagram illustrating these key correlations is provided below.
Caption: Key NMR correlations for structural assignment.
This comprehensive guide provides the necessary spectral data and protocols for the unambiguous characterization of this compound, facilitating its use in research and development.
References
Comparative Analysis of Analytical Techniques for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
In the landscape of pharmaceutical research and development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. This document will delve into the mass spectrometric behavior of this compound and compare it with other analytical techniques, offering researchers and drug development professionals a comprehensive overview for selecting the appropriate analytical methodology.
Comparison of Analytical Techniques
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or purity assessment. While mass spectrometry (MS) is a powerful tool for determining molecular weight and fragmentation patterns, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer alternative and sometimes complementary information.[1][2][3]
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures mass-to-charge ratio of ions | Separation based on partitioning between a mobile and stationary phase | Separation based on volatility and interaction with a stationary phase |
| Information Provided | Molecular weight, elemental composition, structural information via fragmentation | Purity, quantification, separation of non-volatile compounds | Purity, quantification, separation of volatile compounds |
| Sample Requirements | Small sample size, requires ionization | Soluble in a suitable mobile phase | Volatile and thermally stable |
| Advantages | High sensitivity and specificity, structural elucidation | Robust, high-resolution separation, widely applicable | High efficiency, excellent for volatile compounds |
| Limitations | Isomeric differentiation can be challenging, matrix effects | Limited structural information, co-elution can occur | Not suitable for non-volatile or thermally labile compounds[4] |
Mass Spectrometry Analysis of this compound
Mass spectrometry is an indispensable technique for the structural characterization of synthetic intermediates like this compound. The compound has a molecular formula of C11H15BrN2O2 and a monoisotopic mass of 286.0317 Da.[5] Analysis by electrospray ionization (ESI) in positive ion mode is expected to yield a prominent protonated molecule [M+H]+ at m/z 287.0395.
The fragmentation of tert-butyl carbamates is well-characterized and typically proceeds through the loss of the tert-butyl group or related fragments.[6] For this compound, the following fragmentation pathway is anticipated under collision-induced dissociation (CID):
-
Initial Loss of Isobutylene: The protonated molecule readily loses isobutylene (C4H8) to form an intermediate ion.
-
Decarboxylation: The subsequent loss of carbon dioxide (CO2) from this intermediate.
-
Formation of the Pyridinylmethylaminium Ion: This two-step fragmentation leads to the formation of the stable (5-bromopyridin-2-yl)methanaminium ion.
The following table summarizes the predicted major ions in the positive ion ESI-MS/MS spectrum of this compound.
| Ion | Predicted m/z | Description |
| [M+H]+ | 287.0395 / 289.0375 | Protonated molecule (Isotopic peaks due to Br) |
| [M+H - C4H8]+ | 231.9873 / 233.9853 | Loss of isobutylene |
| [M+H - C4H8 - CO2]+ | 187.9818 / 189.9798 | Loss of isobutylene and carbon dioxide |
| [C6H6BrN2]+ | 171.9712 / 173.9692 | (5-bromopyridin-2-yl)methyl cation |
Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry Analysis
This section outlines a general procedure for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation analysis, select the precursor ion (m/z 287.0) and apply a collision energy of 10-30 eV.
Caption: General workflow for LC-MS analysis.
Conclusion
The mass spectrometric analysis of this compound provides invaluable structural information that is complementary to other analytical techniques such as HPLC and GC. The predictable fragmentation pattern, characterized by the loss of the tert-butyl group and subsequent decarboxylation, allows for confident identification of the compound. The provided experimental protocol serves as a robust starting point for researchers to develop and validate their own analytical methods for the characterization of this and similar molecules, thereby facilitating the drug discovery and development process.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. qscience.com [qscience.com]
- 4. Analysis for carbamate insecticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a valuable building block in pharmaceutical and medicinal chemistry. The routes are evaluated based on starting materials, reaction steps, reported yields, and potential challenges, with supporting experimental data and detailed protocols.
Introduction
This compound is a key intermediate used in the synthesis of various biologically active molecules. The presence of the bromo-substituted pyridine ring allows for further functionalization through cross-coupling reactions, while the Boc-protected aminomethyl group provides a masked primary amine that can be deprotected under acidic conditions for subsequent derivatization. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in drug discovery and development. This guide compares two common pathways for its preparation.
Comparative Analysis of Synthetic Routes
Two principal routes for the synthesis of this compound have been identified and are detailed below. Route A initiates from the commercially available 2-amino-5-bromopyridine, proceeding through a nitrile intermediate. Route B commences with the radical bromination of 2-methyl-5-bromopyridine.
Route A: Synthesis via Nitrile Intermediate
This pathway involves three main steps starting from 2-amino-5-bromopyridine:
-
Sandmeyer Reaction: Diazotization of the amino group followed by cyanation to yield 2-cyano-5-bromopyridine.
-
Nitrile Reduction: Reduction of the nitrile group to the corresponding primary amine, (5-bromopyridin-2-yl)methanamine.
-
Boc Protection: Protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to afford the final product.
Route B: Synthesis via Benzylic Bromination
This alternative route begins with 2-methyl-5-bromopyridine and comprises the following transformations:
-
Radical Bromination: Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form 2-(bromomethyl)-5-bromopyridine.
-
Amination: Nucleophilic substitution of the benzylic bromide with an amine source to give (5-bromopyridin-2-yl)methanamine.
-
Boc Protection: Subsequent protection of the resulting amine with Boc₂O.
Quantitative Data Summary
The following table summarizes the key quantitative data for each synthetic route, based on literature reports.
| Step | Parameter | Route A: Via Nitrile Intermediate | Route B: Via Benzylic Bromination |
| Starting Material | 2-amino-5-bromopyridine | 2-methyl-5-bromopyridine | |
| Step 1 | Reaction | Sandmeyer Reaction | Radical Bromination |
| Product | 2-cyano-5-bromopyridine | 2-(bromomethyl)-5-bromopyridine | |
| Reported Yield | ~93% (for similar substrates)[1] | Crude product ~60% purity[2] | |
| Step 2 | Reaction | Nitrile Reduction | Amination |
| Product | (5-bromopyridin-2-yl)methanamine | (5-bromopyridin-2-yl)methanamine | |
| Reported Yield | High (method dependent) | Not explicitly found | |
| Step 3 | Reaction | Boc Protection | Boc Protection |
| Product | This compound | This compound | |
| Reported Yield | High (typically >90%)[3][4] | High (typically >90%)[3][4] | |
| Overall Assessment | Advantages | Generally higher purity intermediates. | Fewer steps if 2-methyl-5-bromopyridine is readily available. |
| Disadvantages | Multi-step process. Use of cyanide salts. | Low purity of the brominated intermediate requires significant purification. |
Experimental Protocols
Route A: Synthesis via Nitrile Intermediate
Step A1: Sandmeyer Reaction - Synthesis of 2-cyano-5-bromopyridine
-
Materials: 2-amino-5-bromopyridine, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Copper(I) cyanide (CuCN), Potassium cyanide (KCN) (optional).
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine in aqueous HCl and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent to yield 2-cyano-5-bromopyridine.[5]
-
Step A2: Nitrile Reduction - Synthesis of (5-bromopyridin-2-yl)methanamine
-
Method 1: Catalytic Hydrogenation
-
Materials: 2-cyano-5-bromopyridine, Raney Nickel, 2-Propanol, Potassium hydroxide (KOH).
-
Procedure: Dissolve 2-cyano-5-bromopyridine in 2-propanol containing a catalytic amount of potassium hydroxide. Add Raney Nickel catalyst and subject the mixture to hydrogenation in a refluxing system. Monitor the reaction until completion. Filter the catalyst and concentrate the filtrate to obtain the product.
-
-
Method 2: Chemical Reduction
-
Materials: 2-cyano-5-bromopyridine, Lithium aluminum hydride (LiAlH₄), Anhydrous ether or THF.
-
Procedure: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous ether or THF. Cool the suspension to 0°C and slowly add a solution of 2-cyano-5-bromopyridine in the same solvent. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete. Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and water. Filter the resulting solids and concentrate the filtrate to yield the desired amine.
-
Step A3: Boc Protection - Synthesis of this compound
-
Materials: (5-bromopyridin-2-yl)methanamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (5-bromopyridin-2-yl)methanamine in dichloromethane.
-
Add triethylamine (1.1-1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the stirring solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary to yield the final product.[4]
-
Route B: Synthesis via Benzylic Bromination
Step B1: Radical Bromination - Synthesis of 2-(bromomethyl)-5-bromopyridine
-
Materials: 2-methyl-5-bromopyridine (referred to as 2-bromo-5-picoline in the literature), N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve 2-methyl-5-bromopyridine in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN.
-
Stir the reaction mixture at reflux under a nitrogen atmosphere for 3 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo to obtain the crude product.[2]
-
Note: The crude product is reported to be of low purity (~60%) and requires significant purification, typically by column chromatography.
-
Step B2: Amination - Synthesis of (5-bromopyridin-2-yl)methanamine
-
Materials: 2-(bromomethyl)-5-bromopyridine, Ammonia solution (e.g., in methanol or dioxane).
-
Procedure:
-
Dissolve the crude 2-(bromomethyl)-5-bromopyridine in a suitable solvent such as methanol or dioxane.
-
Add an excess of a solution of ammonia in the chosen solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and partition the residue between an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, and concentrate to yield the crude amine.
-
Step B3: Boc Protection - Synthesis of this compound
-
The procedure is identical to Step A3 in Route A.
Synthesis Route Comparison Diagram
Caption: Comparison of two synthetic routes to the target molecule.
Conclusion
Both Route A and Route B offer viable pathways for the synthesis of this compound.
Route A , starting from 2-amino-5-bromopyridine, appears to be the more robust and reliable method. While it involves an additional synthetic step compared to a direct approach from 2-methyl-5-bromopyridine, the individual reactions, particularly the Sandmeyer reaction, are generally high-yielding and produce intermediates of higher purity.[1] This can simplify purification procedures and lead to a more efficient overall process.
Route B , on the other hand, is hampered by the low purity of the intermediate formed during the radical bromination step.[2] The presence of significant impurities necessitates extensive purification, which can be time-consuming and result in a lower overall yield. However, if a highly pure sample of 2-(bromomethyl)-5-bromopyridine is available, or if the subsequent amination and purification are straightforward, this route could be considered.
For researchers and drug development professionals seeking a reliable and scalable synthesis, Route A is the recommended pathway due to its more predictable outcomes and the higher purity of its intermediates.
References
A Comparative Guide to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate and Other Bromopyridine Building Blocks in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Brominated pyridines are a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the bromine atom on the pyridine ring, along with other substituents, profoundly influences the molecule's reactivity and synthetic potential. This guide provides an objective comparison of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate against other common bromopyridine building blocks, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic applications.
Physicochemical Properties of Common Bromopyridine Building Blocks
The selection of a building block often begins with an assessment of its physical and chemical properties. The introduction of a Boc-protected aminomethyl group in this compound significantly alters its properties compared to simpler bromopyridines.
| Property | This compound | 2-Bromopyridine | 3-Bromopyridine | 2,6-Dibromopyridine | 3,5-Dibromopyridine |
| CAS Number | 1188477-11-3[1] | 109-04-6 | 626-55-1[2] | 626-05-1 | 625-92-3[3] |
| Molecular Formula | C11H15BrN2O2[4] | C5H4BrN | C5H4BrN[2] | C5H3Br2N | C5H3Br2N[3] |
| Molecular Weight | 287.15 g/mol [4] | 158.01 g/mol | 158.01 g/mol | 236.90 g/mol | 236.89 g/mol [3] |
| Appearance | Solid | Liquid | Liquid | Solid | Light yellow solid[3] |
| Melting Point | Not widely reported | -40 °C | -27 °C | 117-119 °C | 110-115 °C[3] |
| Boiling Point | Not widely reported | 193-194 °C | 173 °C | 243 °C | 222 °C[3] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of bromopyridines as synthetic intermediates is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5] The reactivity of the C-Br bond is dictated by its position relative to the ring nitrogen.
-
This compound : This building block presents a unique reactivity profile. The bromine atom at the 5-position exhibits reactivity similar to that of 3-bromopyridine, which is generally less reactive than 2- or 4-bromopyridines.[5] This can be advantageous for achieving regioselectivity in molecules with multiple reactive sites. The key feature is the Boc-protected aminomethyl group at the 2-position, which provides a latent nucleophile that can be revealed in a later synthetic step, making it ideal for late-stage functionalization.
-
2-Bromopyridine : The C2-Br bond is activated; however, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction.[5][6] This often necessitates the use of specialized bulky phosphine ligands to shield the palladium center.[6]
-
3-Bromopyridine : As the least reactive of the monobrominated isomers, 3-bromopyridine often requires more forcing conditions, such as higher temperatures or more active catalysts, to achieve high yields in cross-coupling reactions.[5][7]
-
4-Bromopyridine : The C4-Br bond is highly polarized due to the strong electron-withdrawing effect of the nitrogen atom at the para-position, making it the most reactive isomer in many palladium-catalyzed cross-coupling reactions.[5]
-
Dibromopyridines (e.g., 2,6- and 3,5-isomers) : These substrates are valuable for creating more complex structures through sequential or double couplings. For instance, 2,6-dibromopyridine can undergo monolithiation at the 2-position under carefully controlled conditions.[8] 3,5-Dibromopyridine is a key intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system disorders.[3][9]
The following diagram illustrates a typical synthetic workflow involving a Suzuki-Miyaura coupling followed by deprotection of the amine, a common sequence for utilizing this compound.
This next diagram illustrates the relative reactivity of different bromopyridine isomers in a typical palladium-catalyzed cross-coupling reaction.
Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling
To provide a clearer picture of the relative performance, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromopyridines with phenylboronic acid under typical conditions.
| Bromopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)2/SPhos | K3PO4 | Toluene | 100 | 12 | ~85-95% | General knowledge from[6][10] |
| 3-Bromopyridine | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 100 | 18 | ~70-85% | General knowledge from[5] |
| 4-Bromopyridine | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 6 | >95% | General knowledge from[5] |
| This compound | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 100 | 18 | ~75-90% | Estimated based on 3-bromopyridine reactivity |
| 2,6-Dibromopyridine (Monocoupling) | Pd(PPh3)4 | Na2CO3 | Toluene | 80 | 12 | ~60-75% | Regioselectivity can be an issue |
| 3,5-Dibromopyridine (Monocoupling) | Pd(dppf)Cl2 | K2CO3 | Dioxane | 100 | 24 | ~50-70% | Requires careful control of stoichiometry |
Note: Yields are representative and can vary significantly based on the specific boronic acid, ligand, and precise reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromopyridines
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[11]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)[11]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[11]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).[11]
-
Seal the vessel, then evacuate and backfill with an inert gas three times to create an oxygen-free environment.[11]
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[11]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
This reaction is highly sensitive to conditions, and ligand choice is crucial.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)[12]
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst activation.
-
Add the bromopyridine followed by the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.[12]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired aryl amine.
Conclusion
While simple bromopyridines like the 2-, 3-, and 4-isomers are fundamental building blocks, their reactivity is largely confined to the C-Br bond. Dibrominated pyridines offer pathways to disubstituted products but can present challenges in controlling regioselectivity.
This compound emerges as a highly valuable and versatile building block for several key reasons:
-
Bifunctional Nature : It incorporates both an electrophilic site (the C-Br bond) and a protected nucleophilic site (the Boc-protected amine).
-
Controlled Reactivity : The 5-bromo position offers moderate reactivity, allowing for selective coupling reactions in complex molecular settings.
-
Late-Stage Functionalization : The ability to deprotect the amine after initial coupling reactions provides a powerful tool for introducing diversity late in a synthetic sequence, which is a significant advantage in the construction of compound libraries for drug discovery.
For researchers and drug development professionals, the choice of bromopyridine building block will always be context-dependent. However, for synthetic strategies that require a robust handle for subsequent modifications, this compound offers a distinct advantage over its simpler counterparts, streamlining the synthesis of complex, functionalized pyridine-containing molecules.
References
- 1. 1188477-11-3|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. This compound | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds.[1] For routine quality control of this compound, a well-developed HPLC method can effectively separate the main component from potential process-related impurities and degradation products.
However, orthogonal methods are essential for a comprehensive purity assessment. Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), excels in the analysis of volatile and semi-volatile impurities.[1] Quantitative Nuclear Magnetic Resonance (qNMR) has also emerged as a powerful primary analytical method for determining the absolute purity of compounds without the need for a specific reference standard of the analyte itself.[1][2][3]
This guide delves into the practical application of these three techniques for the purity analysis of this compound, presenting detailed experimental protocols and comparative data to inform the selection of the most appropriate method for specific analytical needs.
Comparative Purity Analysis Data
The following tables summarize the quantitative data obtained from the analysis of a single batch of this compound using HPLC, GC, and qNMR.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.54 | 1,234 | 0.08 | Unknown Impurity A |
| 2 | 4.88 | 1,548,960 | 99.75 | This compound |
| 3 | 6.12 | 2,638 | 0.17 | Unknown Impurity B |
| Total | 1,552,832 | 100.00 |
Table 2: GC-MS Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification (via MS) |
| 1 | 3.15 | 876 | 0.05 | Volatile Impurity C |
| 2 | 7.42 | 1,751,248 | 99.95 | This compound |
| Total | 1,752,124 | 100.00 |
Table 3: qNMR Purity Analysis Results
| Parameter | Value |
| Analyte Signal Integral (tert-Butyl group) | 1.000 |
| Internal Standard (Maleic Anhydride) Signal Integral | 1.025 |
| Analyte Moles | 1.11 x 10⁻⁵ mol |
| Internal Standard Moles | 1.14 x 10⁻⁵ mol |
| Purity (w/w %) | 97.3% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane).
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes a primary method for determining the absolute purity of the analyte.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Maleic Anhydride (certified reference material)
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume of CDCl₃.
-
Transfer the solution to an NMR tube for analysis.
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relative merits of each technique, the following diagrams are provided.
References
A Comparative Guide to Amine Protecting Groups for (5-bromopyridin-2-yl)methanamine: Boc vs. Cbz and Fmoc
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for amine functionalities is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of the commonly used tert-butyloxycarbonyl (Boc) protecting group with two viable alternatives, benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of (5-bromopyridin-2-yl)methanamine. The following sections detail the performance of each protecting group, supported by experimental data and protocols.
The choice of a protecting group strategy is paramount in multi-step organic synthesis to ensure high yields and purity of the final product. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and not interfere with other functional groups in the molecule.[1] This guide focuses on the practical application of Boc, Cbz, and Fmoc protecting groups for (5-bromopyridin-2-yl)methanamine, a versatile building block in medicinal chemistry.
Performance Comparison
The selection of a suitable protecting group for (5-bromopyridin-2-yl)methanamine hinges on factors such as the stability of the bromopyridine moiety to the deprotection conditions and the desired orthogonality with other protecting groups in the synthetic route.
| Protecting Group | Protection Yield | Deprotection Yield | Key Advantages | Key Disadvantages |
| Boc | ~85% (for 2-amino-5-bromopyridine)[2] | Typically >90%[3] | - Stable to a wide range of non-acidic conditions. - Readily removed with mild acids (e.g., TFA, HCl).[3] | - Labile to strong acids. |
| Cbz | Typically high (>90% for general amines) | Potentially low due to side reactions | - Stable to acidic and basic conditions. - Orthogonal to Boc and Fmoc. | - Deprotection via catalytic hydrogenolysis can lead to dehalogenation of the bromopyridine ring.[4] - Requires specialized hydrogenation equipment. |
| Fmoc | Typically high | Typically high | - Stable to acidic conditions. - Deprotection under mild basic conditions (e.g., piperidine).[5] - UV-active byproduct allows for reaction monitoring.[6] | - Labile to bases. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of (5-bromopyridin-2-yl)methanamine using Boc, Cbz, and Fmoc are provided below. It is important to note that optimization of reaction conditions may be necessary for specific applications.
Boc Protection and Deprotection
Protection Protocol:
A procedure analogous to the protection of 2-amino-5-bromopyridine can be employed.[2]
-
Dissolve (5-bromopyridin-2-yl)methanamine (1.0 equiv) in tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium bis(trimethylsilyl)amide (2.1 equiv) as a 1 M solution in THF.
-
Stir for 5 minutes, then add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Quench the reaction with water and neutralize to pH 7-8 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Deprotection Protocol: [3]
-
Dissolve the Boc-protected (5-bromopyridin-2-yl)methanamine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the deprotected amine.
Cbz Protection and Deprotection
Protection Protocol:
-
Dissolve (5-bromopyridin-2-yl)methanamine (1.0 equiv) in a suitable solvent such as a mixture of THF and water.
-
Add a base, such as sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Deprotection Protocol (Transfer Hydrogenolysis):
Caution: Standard catalytic hydrogenolysis with H₂ gas and Pd/C may lead to the undesired removal of the bromine atom from the pyridine ring. Transfer hydrogenolysis is a potential alternative.
-
Dissolve the Cbz-protected (5-bromopyridin-2-yl)methanamine in a suitable solvent like methanol or ethanol.
-
Add a hydrogen donor such as ammonium formate or 1,4-cyclohexadiene.
-
Carefully add a palladium catalyst, such as 10% Pd/C.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
Purify as necessary.
Fmoc Protection and Deprotection
Protection Protocol:
-
Dissolve (5-bromopyridin-2-yl)methanamine (1.0 equiv) in a solvent mixture such as 1,4-dioxane and water.
-
Add a base like sodium bicarbonate (2.0 equiv).
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equiv) in dioxane.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, add water and extract the product with an organic solvent.
-
Wash the organic layer, dry over sodium sulfate, and concentrate.
-
Purify the product by chromatography.
Deprotection Protocol: [5]
-
Dissolve the Fmoc-protected (5-bromopyridin-2-yl)methanamine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by chromatography to remove the fluorenyl-piperidine adduct.
Workflow Visualizations
The following diagrams illustrate the protection and deprotection workflows for each protecting group on (5-bromopyridin-2-yl)methanamine.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(Boc-amino)-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromopyridine Derivatives in Coupling Reactions
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of heterocyclic building blocks is crucial for the efficient design and execution of synthetic strategies. This guide provides a comparative analysis of the reactivity of 5-bromopyridine derivatives in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The information herein is collated from established literature to serve as a framework for predicting and optimizing reaction conditions.
General Reactivity of Bromopyridines
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the position of the bromine atom on the pyridine ring. This is a consequence of the electronic landscape of the pyridine ring, where the nitrogen atom influences the electron density at each carbon position. The generally accepted order of reactivity for bromopyridine isomers is:
2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine
This trend is attributed to the carbon atoms at the 2- and 4-positions being more electron-deficient, which makes them more susceptible to the initial oxidative addition step by the palladium(0) catalyst.[1] As a 3-bromopyridine derivative, 5-bromopyridine falls into the less reactive category. However, its reactivity can be modulated by the presence of other substituents on the pyridine ring. Electron-withdrawing groups can enhance reactivity, while electron-donating groups may decrease it.[1]
Comparative Performance in Key Coupling Reactions
The following sections provide a comparative overview of the performance of 5-bromopyridine derivatives in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. The data presented is a summary of representative examples from the literature and is intended to provide a general understanding of the expected outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3] 5-Bromopyridine derivatives are viable substrates for this reaction, and the choice of catalyst, ligand, and base is critical for achieving high yields.
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives
| 5-Bromopyridine Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75-85 |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 80-90 |
| 5-Bromo-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | P(tBu)₃ (8) | K₃PO₄ | Toluene | 100 | 12 | ~70 |
| 5-Bromopyridine | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~88 |
Data is compiled from representative literature and is for comparative purposes. Actual yields may vary.
Heck Coupling
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene. While less commonly employed for pyridine derivatives compared to Suzuki coupling, it remains a valuable transformation. Double Heck reactions on dibromopyridines have been reported, affording di(alkenyl)pyridines.[4]
Table 2: Heck Coupling of 5-Bromopyridine Derivatives
| 5-Bromopyridine Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,5-Dibromopyridine | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | ~60-70 |
| 5-Bromonicotinonitrile | n-Butyl acrylate | Pd(OAc)₂ (3) | (o-tolyl)₃P (6) | NaOAc | DMAc | 120 | 18 | ~75 |
| 5-Bromo-2-chloropyridine | Styrene | Pd₂(dba)₃ (2) | Xantphos (4) | Cy₂NMe | 1,4-Dioxane | 110 | 24 | ~80 |
Data is compiled from representative literature and is for comparative purposes. Actual yields may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[5] This reaction is highly valuable in medicinal chemistry for the synthesis of aryl amines. 5-Bromopyridine derivatives are suitable substrates for this transformation, often requiring bulky, electron-rich phosphine ligands for optimal results.
Table 3: Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives
| 5-Bromopyridine Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-picoline | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | ~95 |
| 5-Bromo-3-fluoropyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~85 |
| 5-Bromopyridine | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 24 | ~90 |
| 5-Bromo-2-methoxypyridine | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | t-Amyl alcohol | 110 | 18 | ~88 |
Data is compiled from representative literature and is for comparative purposes. Actual yields may vary.
Experimental Protocols
The following are generalized experimental protocols for the three major coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Heck Coupling
-
Reaction Setup: In a sealable reaction vessel, combine the 5-bromopyridine derivative (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (if required, 4-10 mol%), and the base (e.g., Et₃N or NaOAc, 1.5-2.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or DMAc).
-
Reaction Execution: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 100-140 °C). Monitor the reaction's progress.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then typically washed with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).
-
Reagent Addition: Add the 5-bromopyridine derivative (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C) until the starting material is consumed.
-
Work-up: Cool the mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography or crystallization.
Visualizations
The following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the key factors that influence the reactivity of bromopyridines.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key factors influencing the reactivity of 5-bromopyridine derivatives in coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for the Quantification and Characterization of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
This guide provides a comparative overview of suitable analytical methodologies for the analysis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. The information is intended for researchers, scientists, and professionals in drug development, offering a starting point for analytical method development and validation.
Introduction
This compound is a chemical intermediate used in the synthesis of more complex molecules in various research applications.[1] Accurate and reliable analytical methods are crucial for ensuring its quality, stability, and purity. This document outlines common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), that can be employed for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this type of compound.[2]
Table 1: Proposed HPLC Method Parameters and Typical Performance Characteristics
| Parameter | Recommended Starting Conditions | Expected Performance (Requires Validation) |
| Column | C18, 4.6 x 150 mm, 5 µm | --- |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | --- |
| Gradient | 40% to 70% B over 8 minutes | --- |
| Flow Rate | 1.0 mL/min | --- |
| Detection | UV at 220 nm | --- |
| Injection Volume | 10 µL | --- |
| Linearity (r²) | --- | > 0.995 |
| Accuracy (%) | --- | 98 - 102 |
| Precision (RSD%) | --- | < 2% |
| Limit of Detection (LOD) | --- | To be determined |
| Limit of Quantification (LOQ) | --- | To be determined |
Experimental Protocol: HPLC Method Development and Validation
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of calibration standards and quality control samples.
-
Chromatographic Conditions: The proposed starting conditions are based on methods for similar compounds.[2][3] Optimization of the mobile phase composition, gradient, and flow rate may be necessary to achieve optimal separation from any impurities or degradation products. The use of formic acid in the mobile phase makes the method compatible with mass spectrometry detection.[2]
-
Method Validation: The method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Expected ¹H and ¹³C NMR Spectral Data
-
¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4-1.5 ppm), the methylene protons, and the protons on the bromopyridine ring.
-
¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the carbons of the bromopyridine ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra and assign the chemical shifts to the corresponding atoms in the molecule. The structure can be confirmed by comparing the observed spectra with the expected chemical shifts and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can aid in structural elucidation. The exact mass of this compound is 286.03169 Da.[5]
Table 2: Mass Spectrometry Parameters
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected Ion | [M+H]⁺ |
| Expected m/z | ~287.039 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion. High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition.[3]
-
Fragmentation Analysis (MS/MS): If further structural confirmation is needed, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
Method Comparison Summary
| Technique | Information Provided | Application |
| HPLC-UV | Quantitative (concentration, purity) | Routine quality control, stability testing |
| NMR | Structural confirmation, identification of impurities | Structure elucidation, identity confirmation |
| MS | Molecular weight confirmation, structural information | Identity confirmation, impurity profiling (especially with LC-MS) |
Visualizations
Below are diagrams illustrating the typical workflows for the analytical techniques described.
Caption: A typical workflow for HPLC method validation.
Caption: Workflow for structural confirmation.
References
- 1. Tert-butyl ((3-bromopyridin-4-yl)methyl)(methyl)carbamate | 463941-59-5 | Benchchem [benchchem.com]
- 2. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic pathways to tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of different synthetic pathways for producing tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical research. Below, we compare two common synthetic routes starting from 5-bromo-2-cyanopyridine, alongside a third option of directly purchasing the intermediate, (5-bromopyridin-2-yl)methanamine.
Executive Summary
The synthesis of this compound is most efficiently achieved through a two-step process involving the reduction of 5-bromo-2-cyanopyridine to (5-bromopyridin-2-yl)methanamine, followed by Boc-protection. While purchasing the amine intermediate is a faster option, in-house synthesis via nitrile reduction offers significant cost savings, particularly for larger-scale production.
Synthetic Pathways Overview
The primary and most direct synthetic route involves a two-step sequence. An alternative is to procure the intermediate amine commercially and proceed with the final protection step.
Pathway 1: Two-Step Synthesis from 5-Bromo-2-cyanopyridine
This pathway begins with the reduction of the nitrile group in 5-bromo-2-cyanopyridine to a primary amine, which is then protected with a tert-butoxycarbonyl (Boc) group.
Caption: Pathway 1: Two-step synthesis.
Pathway 2: One-Step Synthesis from Commercially Available Intermediate
This pathway involves purchasing the amine intermediate and performing the final Boc-protection step.
Caption: Pathway 2: Synthesis from purchased intermediate.
Cost-Benefit Analysis
The following table summarizes the estimated costs, yields, reaction times, and safety considerations for each pathway, assuming a 1-gram scale of the final product. Prices are estimates based on commercially available data and may vary.
| Parameter | Pathway 1: Two-Step Synthesis | Pathway 2: Synthesis from Purchased Intermediate |
| Starting Material | 5-Bromo-2-cyanopyridine | (5-bromopyridin-2-yl)methanamine |
| Estimated Cost of Starting Material (per gram) | ~$2.40 - $12.00[1] | ~$49.99[2] |
| Key Reagents | LiAlH₄, (Boc)₂O | (Boc)₂O |
| Estimated Reagent Cost (per gram of final product) | ~$5.00 - $15.00[3][4][5] | ~$2.50 - $5.00[6] |
| Overall Yield | ~70-85% | ~90-98% |
| Estimated Overall Cost (per gram of final product) | ~$10 - $30 | ~$55 - $60 |
| Total Synthesis Time | 12-24 hours | 2-6 hours |
| Safety Considerations | Use of highly reactive and pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful handling.[4] | Standard laboratory procedures for handling amines and Boc anhydride. |
| Process Complexity | Two-step synthesis with a hazardous reduction step. | Single-step, straightforward protection reaction. |
Experimental Protocols
Pathway 1: Two-Step Synthesis
Step 1: Reduction of 5-Bromo-2-cyanopyridine to (5-bromopyridin-2-yl)methanamine
Caption: Workflow for the reduction of 5-bromo-2-cyanopyridine.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 5-bromo-2-cyanopyridine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture for 30 minutes, then filter through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (5-bromopyridin-2-yl)methanamine. The crude product can often be used in the next step without further purification. Expected yield is typically in the range of 80-95%.
Step 2: Boc Protection of (5-bromopyridin-2-yl)methanamine
Protocol:
-
Dissolve (5-bromopyridin-2-yl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Add a base, typically triethylamine (TEA, 1.5-3.0 eq.).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq.) to the solution.[7]
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[7]
-
Monitor the reaction by TLC until the starting amine is fully consumed.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product.[7] Purification can be achieved by flash column chromatography if necessary. Expected yields for this step are generally high, often exceeding 90%.[7][8]
Pathway 2: Synthesis from Purchased Intermediate
This pathway follows the same procedure as Step 2 of Pathway 1, starting with commercially procured (5-bromopyridin-2-yl)methanamine.
Conclusion
For laboratories equipped to handle hazardous reagents like LiAlH₄, the two-step synthesis (Pathway 1) offers a substantially more cost-effective route to this compound compared to purchasing the amine intermediate. The significant price difference in starting materials outweighs the cost of the additional reagent and the longer reaction time. However, for rapid synthesis on a small scale, or for labs not equipped for anhydrous reactions, purchasing the intermediate (Pathway 2) provides a viable, albeit more expensive, alternative with a simpler and safer procedure. The choice between these pathways will ultimately depend on the specific needs, budget, and capabilities of the research group.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. carolinachemical.com [carolinachemical.com]
- 5. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 6. tradeindia.com [tradeindia.com]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate.
This document outlines the procedural, step-by-step guidance for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols. Adherence to these procedures is critical to minimize environmental impact and protect laboratory personnel.
Safety and Hazard Information
It is crucial to handle this compound with care. The following table summarizes the key hazard information based on safety data sheets (SDS) of structurally similar compounds.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity, Oral | May be harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[1] |
| Skin Irritation | Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] |
| Eye Irritation | Causes serious eye irritation.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304 + P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[2] |
Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. Do not allow the product to enter drains.[2][3]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[3] Use proper glove removal technique to avoid skin contact.[3]
-
Eye Protection: Safety glasses or goggles.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the compound (e.g., filter paper, contaminated gloves, weighing boats) should be considered hazardous waste.
-
Place these items in the same designated, sealed container for halogenated organic waste.
-
-
Empty Containers:
Step 3: Waste Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry.[2]
Step 4: Final Disposal
-
The ultimate disposal of this compound must be carried out by a licensed professional waste disposal service.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste.
-
Provide the EHS department with a clear and accurate description of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS No. 1188477-11-3). The information is compiled to ensure the safety of laboratory personnel and the integrity of research by providing clear, procedural guidance for handling, storage, and disposal.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
Signal Word: Warning
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation.[1] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat. | Prevents skin contact which can cause irritation and potential allergic reactions.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Avoid inhalation of dust or vapors to prevent respiratory irritation.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a calibrated safety shower and eyewash station are readily accessible.[1]
-
Work within a properly functioning chemical fume hood.
-
Gather all necessary PPE and inspect for integrity.
-
Have spill containment materials readily available.
-
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Do not allow the product to enter drains, other waterways, or soil.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of the specified chemical.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
